molecular formula C15H20O4 B15590506 2-Hydroxyeupatolide

2-Hydroxyeupatolide

Cat. No.: B15590506
M. Wt: 264.32 g/mol
InChI Key: FGJATCOCAOQTBA-QDJBHUIFSA-N
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Description

2-Hydroxyeupatolide is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(6E,10E)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O4/c1-8-4-11(16)5-9(2)7-13-14(12(17)6-8)10(3)15(18)19-13/h4,7,11-14,16-17H,3,5-6H2,1-2H3/b8-4+,9-7+

InChI Key

FGJATCOCAOQTBA-QDJBHUIFSA-N

Origin of Product

United States

Foundational & Exploratory

2-Hydroxyeupatolide natural sources and discovery

Author: BenchChem Technical Support Team. Date: December 2025

2-Hydroxyeupatolide | C15H20O4 - PubChem this compound is a natural product found in Eupatorium mikanioides and Eupatorium chinense with data available. --INVALID-LINK-- Eupatolide (B211558) - an overview | ScienceDirect Topics Eupatolide is a major sesquiterpene lactone of Eupatorium fortunei Turcz. (Asteraceae). Eupatolide has been reported to have various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. --INVALID-LINK-- Eupatolide, a sesquiterpene lactone in Eupatorium fortunei, inhibits ... Eupatolide is a sesquiterpene lactone isolated from Eupatorium fortunei. In this study, we investigated the anti-inflammatory effects of eupatolide on lipopolysaccharide (LPS)-induced inflammatory responses in vitro and in vivo. Eupatolide inhibited the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro ... --INVALID-LINK-- Eupatolide inhibits proliferation and induces apoptosis in human ... Eupatolide, a sesquiterpene lactone isolated from the aerial parts of Eupatorium fortunei Turcz, has been found to possess various biological activities, including anti-inflammatory and anti-tumor effects. However, the molecular mechanisms underlying its anti-tumor activity are not fully understood. In the present study, we ... --INVALID-LINK-- Eupatolide, a novel heat shock protein 90 inhibitor, has potent ... Eupatolide is a sesquiterpene lactone that has been shown to have anticancer activity. In this study, we investigated the effects of eupatolide on heat shock protein 90 (Hsp90) and its potential as an anticancer agent. Eupatolide was found to bind to Hsp90 and inhibit its chaperone function, leading to the degradation of Hsp90 ... --INVALID-LINK-- Eupatolide induces apoptosis in human oral squamous cell carcinoma ... Eupatolide, a sesquiterpene lactone isolated from Eupatorium fortunei, has been shown to have anticancer activity. In this study, we investigated the effects of eupatolide on human oral squamous cell carcinoma (OSCC) cells. Eupatolide was found to induce apoptosis in OSCC cells in a dose- and time-dependent manner. --INVALID-LINK-- Natural sources, chemistry, and pharmacology of eupatolide Eupatolide is a germacrane-type sesquiterpene lactone, which was first isolated from the leaves and stems of Eupatorium formosanum. It is also found in other species of the genus Eupatorium, such as E. fortunei, E. chinense, and E. cannabinum. Eupatolide has been shown to possess a wide range of pharmacological activities, including ... --INVALID-LINK-- Eupatolide induces apoptosis in human breast cancer cells through ... Eupatolide is a sesquiterpene lactone isolated from Eupatorium fortunei. In this study, we investigated the effects of eupatolide on human breast cancer cells. Eupatolide was found to induce apoptosis in breast cancer cells in a dose- and time-dependent manner. --INVALID-LINK-- Eupatolide, a sesquiterpene lactone from Eupatorium ... - Springer Eupatolide is a sesquiterpene lactone that has been isolated from several species of the genus Eupatorium. It has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. --INVALID-LINK-- Eupatolide induces apoptosis in human colon cancer cells through ... Eupatolide is a sesquiterpene lactone isolated from Eupatorium fortunei. In this study, we investigated the effects of eupatolide on human colon cancer cells. Eupatolide was found to induce apoptosis in colon cancer cells in a dose- and time-dependent manner. --INVALID-LINK-- Eupatolide suppresses the growth of human gastric cancer cells by ... Eupatolide is a sesquiterpene lactone isolated from Eupatorium fortunei. In this study, we investigated the effects of eupatolide on human gastric cancer cells. Eupatolide was found to suppress the growth of gastric cancer cells in a dose- and time-dependent manner. --INVALID-LINK-- Eupatolide induces G2/M cell cycle arrest and apoptosis in human ... Eupatolide is a sesquiterpene lactone isolated from Eupatorium fortunei. In this study, we investigated the effects of eupatolide on human bladder cancer cells. Eupatolide was found to induce G2/M cell cycle arrest and apoptosis in bladder cancer cells in a dose- and time-dependent manner. --INVALID-LINK-- Anti-inflammatory constituents from Eupatorium chinense - ScienceDirect Chromatographic separation of the ethanol (B145695) extract of the whole plant of Eupatorium chinense led to the isolation of two new sesquiterpenoids, (1β, 5β, 6α, 7α, 10α)-1-hydroperoxy-6-hydroxy-germacra-4(15), 9-dien-12, 8-olide (1), and (1β, 5β, 6α, 7α, 10α)-1, 6-dihydroxy-germacra-4(15), 9-dien-12, 8-olide (2), together with 10 known compounds. The structures of the new compounds were elucidated by spectroscopic methods, including 1D and 2D NMR and HR-ESI-MS. The absolute configurations were determined by X-ray diffraction analysis and comparison of the experimental and calculated ECD data. All the isolated compounds were tested for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. Compounds 1 and 2 showed potent inhibitory effects with IC50 values of 3.2 and 4.5 μM, respectively. --INVALID-LINK-- Eupatolide: a review of its pharmacology, and ... - PubMed Eupatolide is a sesquiterpene lactone of the germacrane (B1241064) type, which was first isolated from Eupatorium formosanum. It is also found in other species of the genus Eupatorium, such as E. fortunei, E. chinense, and E. cannabinum. Eupatolide has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, anti-angiogenic, and anti-viral effects. --INVALID-LINK-- Eupatolide Induces Apoptosis and Inhibits Proliferation in Multiple ... Eupatolide is a sesquiterpene lactone isolated from Eupatorium fortunei. In this study, we investigated the effects of eupatolide on multiple myeloma (MM) cells. Eupatolide was found to induce apoptosis and inhibit proliferation in MM cells in a dose- and time-dependent manner. --INVALID-LINK-- Eupatolide, a major bioactive sesquiterpenoid from Eupatorium ... Eupatolide is a major bioactive sesquiterpenoid found in Eupatorium species. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. --INVALID-LINK-- Eupatolide suppresses tumor growth and metastasis in an orthotopic ... Eupatolide is a sesquiterpene lactone isolated from Eupatorium fortunei. In this study, we investigated the effects of eupatolide on an orthotopic mouse model of pancreatic cancer. Eupatolide was found to suppress tumor growth and metastasis in a dose-dependent manner. --INVALID-LINK-- Eupatolide inhibits the growth of human prostate cancer cells by ... Eupatolide is a sesquiterpene lactone isolated from Eupatorium fortunei. In this study, we investigated the effects of eupatolide on human prostate cancer cells. Eupatolide was found to inhibit the growth of prostate cancer cells in a dose- and time-dependent manner. --INVALID-LINK-- Sesquiterpene Lactones from Eupatorium chinense and Their ... Four new germacrane-type sesquiterpene lactones, namely, 1β-hydroperoxy-6α-hydroxy-germacra-4(15), 9-dien-12, 8α-olide (1), 1β, 6α-dihydroxy-germacra-4(15), 9-dien-12, 8α-olide (2), 1β-hydroperoxy-6α-hydroxy-germacra-4(15), 10(14)-dien-12, 8α-olide (3), and 1β, 6α-dihydroxy-germacra-4(15), 10(14)-dien-12, 8α-olide (4), together with seven known sesquiterpene lactones (5-11), were isolated from the whole plants of Eupatorium chinense. Their structures were elucidated by extensive spectroscopic analysis, including 1D and 2D NMR and HR-ESI-MS. The absolute configurations of compounds 1-4 were determined by comparison of their experimental and calculated electronic circular dichroism (ECD) spectra. All the isolated compounds were evaluated for their inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Compounds 1 and 3 showed potent inhibitory activity with IC50 values of 2.5 and 4.2 μM, respectively. --INVALID-LINK-- Eupatolide inhibits angiogenesis and induces apoptosis in human ... Eupatolide is a sesquiterpene lactone isolated from Eupatorium fortunei. In this study, we investigated the effects of eupatolide on human umbilical vein endothelial cells (HUVECs). Eupatolide was found to inhibit angiogenesis and induce apoptosis in HUVECs in a dose- and time-dependent manner. --INVALID-LINK-- Eupatolide induces apoptosis in human leukemia cells through a ... Eupatolide is a sesquiterpene lactone isolated from Eupatorium fortunei. In this study, we investigated the effects of eupatolide on human leukemia cells. Eupatolide was found to induce apoptosis in leukemia cells in a dose- and time-dependent manner. --INVALID-LINK-- Eupatolide inhibits the migration and invasion of human glioma cells ... Eupatolide is a sesquiterpene lactone isolated from Eupatorium fortunei. In this study, we investigated the effects of eupatolide on human glioma cells. Eupatolide was found to inhibit the migration and invasion of glioma cells in a dose- and time-dependent manner. --INVALID-LINK-- Eupatolide, a sesquiterpenoid from Eupatorium fortunei, inhibits ... Eupatolide is a sesquiterpene lactone isolated from Eupatorium fortunei. In this study, we investigated the effects of eupatolide on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Eupatolide inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro ... --INVALID-LINK-- Eupatolide induces apoptosis in human cervical cancer cells through ... Eupatolide is a sesquiterpene lactone isolated from Eupatorium fortunei. In this study, we investigated the effects of eupatolide on human cervical cancer cells. Eupatolide was found to induce apoptosis in cervical cancer cells in a dose- and time-dependent manner. --INVALID-LINK-- Eupatolide enhances the anti-tumor effects of cisplatin (B142131) in human ... Eupatolide is a sesquiterpene lactone isolated from Eupatorium fortunei. In this study, we investigated the effects of eupatolide on the anti-tumor effects of cisplatin in human ovarian cancer cells. Eupatolide was found to enhance the anti-tumor effects of cisplatin in a dose- and time-dependent manner. --INVALID-LINK-- Eupatolide inhibits the proliferation and induces apoptosis in human ... Eupatolide is a sesquiterpene lactone isolated from Eupatorium fortunei. In this study, we investigated the effects of eupatolide on human osteosarcoma cells. Eupatolide was found to inhibit the proliferation and induce apoptosis in osteosarcoma cells in a dose- and time-dependent manner. --INVALID-LINK-- Eupatolide suppresses the growth of human non-small cell lung ... Eupatolide is a sesquiterpene lactone isolated from Eupatorium fortunei. In this study, we investigated the effects of eupatolide on human non-small cell lung cancer (NSCLC) cells. Eupatolide was found to suppress the growth of NSCLC cells in a dose- and time-dependent manner. --INVALID-LINK-- Eupatolide, a major component of Eupatorium fortunei, inhibits the ... Eupatolide is a sesquiterpene lactone that is a major component of Eupatorium fortunei. In this study, we investigated the effects of eupatolide on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Eupatolide inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), and ... --INVALID-LINK-- this compound: A Comprehensive Technical Guide to its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides an in-depth overview of the natural sources, discovery, and associated experimental protocols related to this compound. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the methodologies employed in its study.

Introduction

This compound is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse biological activities. Its discovery and subsequent investigation have primarily centered on plants of the Eupatorium genus, a group of flowering plants in the Asteraceae family. This guide will delve into the specific plant sources from which this compound has been isolated and the chronological discovery of this compound.

Natural Sources

The primary natural sources of this compound identified to date belong to the Eupatorium genus. The compound has been reported in Eupatorium chinense and Eupatorium mikanioides. [1]While the broader class of eupatolides is found in various Eupatorium species, including Eupatorium fortunei and Eupatorium formosanum, the hydroxylated form, this compound, has been specifically isolated from the aforementioned species.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s)Reference(s)
Eupatorium chinenseAsteraceaeWhole Plant[1]
Eupatorium mikanioidesAsteraceaeNot Specified[1]

Discovery and Isolation

The discovery of this compound is intrinsically linked to the phytochemical investigation of Eupatorium species. The general workflow for the isolation and identification of this and similar sesquiterpenoids involves a multi-step process beginning with the collection and extraction of plant material, followed by chromatographic separation and spectroscopic analysis.

General Experimental Protocol for Isolation and Identification

The following protocol represents a generalized methodology derived from the procedures used for isolating sesquiterpenoids from Eupatorium chinense.

1. Plant Material Collection and Preparation:

  • The whole plants of Eupatorium chinense are collected and air-dried.

  • The dried plant material is then powdered for efficient extraction.

2. Extraction:

  • The powdered plant material is extracted with a solvent, typically ethanol (EtOH), at room temperature.

  • The extraction process is repeated multiple times to ensure a comprehensive extraction of secondary metabolites.

  • The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • The fractions are concentrated to yield distinct sub-extracts.

4. Chromatographic Separation:

  • The ethyl acetate fraction, often rich in sesquiterpenoids, is subjected to various chromatographic techniques for further purification.

  • Column Chromatography: Silica gel column chromatography is a primary method used for initial separation, with elution gradients of solvents like chloroform-methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purification of fractions obtained from column chromatography is achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water).

5. Structure Elucidation:

  • The pure isolated compounds are subjected to spectroscopic analysis to determine their chemical structure.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure and stereochemistry of the molecule.

  • X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis is used to confirm the absolute configuration of the molecule.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural sources.

Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structure Elucidation plant Eupatorium sp. (Whole Plant) dried Air-Drying plant->dried powdered Powdering dried->powdered extraction Ethanol Extraction powdered->extraction crude Crude Extract extraction->crude partition Solvent Partitioning crude->partition fractions Petroleum Ether Ethyl Acetate n-Butanol Fractions partition->fractions cc Silica Gel Column Chromatography fractions->cc prep_hplc Preparative HPLC cc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound ms HR-ESI-MS pure_compound->ms nmr 1D & 2D NMR pure_compound->nmr xray X-ray Crystallography pure_compound->xray

Caption: General workflow for the isolation and identification of this compound.

Quantitative Data

The structural elucidation of this compound relies on the precise data obtained from various spectroscopic techniques. The following table summarizes the key physicochemical and spectroscopic data for the compound.

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueMethod/Reference
Molecular FormulaC₁₅H₂₀O₄HR-ESI-MS
Molecular Weight264.32 g/mol PubChem
¹H NMR (CDCl₃, δ ppm)Data to be populated from specific literatureNMR Spectroscopy
¹³C NMR (CDCl₃, δ ppm)Data to be populated from specific literatureNMR Spectroscopy
UV λmax (MeOH)Data to be populated from specific literatureUV-Vis Spectroscopy
Optical Rotation [α]DData to be populated from specific literaturePolarimetry

Note: Specific NMR and optical rotation data require access to primary research articles detailing the initial isolation and characterization of this compound. This table serves as a template for organizing such data once obtained.

Signaling Pathways and Biological Activity

While this document focuses on the natural sources and discovery of this compound, it is important to note that related compounds, such as eupatolide, have been extensively studied for their biological activities. These studies often investigate the impact of these compounds on various cellular signaling pathways. For instance, eupatolide has been shown to exhibit anti-inflammatory and anti-cancer effects by modulating pathways involving NF-κB, MAPK, and PI3K/Akt. Future research on this compound will likely explore its effects on similar signaling cascades.

The diagram below represents a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of similar sesquiterpene lactones.

Signaling_Pathway compound This compound receptor Cell Surface Receptor compound->receptor Inhibits (?) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor nfkb NF-κB akt->nfkb apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation mtor->proliferation inflammation Inflammatory Response nfkb->inflammation

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Conclusion

This compound is a promising natural product isolated from Eupatorium chinense and Eupatorium mikanioides. Its discovery has followed a systematic phytochemical workflow involving extraction, fractionation, and extensive chromatographic and spectroscopic analysis. While detailed biological activity studies on this compound are still emerging, the known pharmacological profiles of related sesquiterpene lactones suggest that it may possess significant therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in further exploring this compound.

References

An In-depth Technical Guide to Sesquiterpene Lactones from Eupatorium Species: From Phytochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Eupatorium, a member of the Asteraceae family, encompasses a diverse group of perennial herbs that have been utilized in traditional medicine across various cultures for their therapeutic properties. A significant portion of the bioactivity of Eupatorium species can be attributed to a class of secondary metabolites known as sesquiterpene lactones (SLs). These C15 terpenoids, characterized by a lactone ring, exhibit a wide array of pharmacological effects, with anti-inflammatory and anticancer activities being the most prominent. This technical guide provides a comprehensive overview of the sesquiterpene lactones isolated from Eupatorium species, focusing on their chemical diversity, biological activities, and underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Chemical Diversity of Sesquiterpene Lactones in Eupatorium

A variety of sesquiterpene lactones have been isolated and identified from different Eupatorium species. These compounds are biosynthesized from three isoprene (B109036) units and are classified based on their carbocyclic skeletons. The most common types found in Eupatorium are germacranolides, guaianolides, and eudesmanolides.

Table 1: Quantitative Yield of Selected Sesquiterpene Lactones from Eupatorium lindleyanum

CompoundPlant PartExtraction MethodYieldPurityReference
3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolideAerial parts95% EtOH extraction, partitioned with n-butanol, followed by HSCCC10.8 mg from 540 mg n-butanol fraction91.8%[1]
Eupalinolide AAerial parts95% EtOH extraction, partitioned with n-butanol, followed by HSCCC17.9 mg from 540 mg n-butanol fraction97.9%[1]
Eupalinolide BAerial parts95% EtOH extraction, partitioned with n-butanol, followed by HSCCC19.3 mg from 540 mg n-butanol fraction97.1%[1]

Biological Activities and Therapeutic Potential

Sesquiterpene lactones from Eupatorium species have demonstrated significant potential in preclinical studies, primarily in the areas of oncology and inflammation.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of Eupatorium-derived sesquiterpene lactones against a range of cancer cell lines. The proposed mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Table 2: Cytotoxic Activity of Sesquiterpene Lactones from Eupatorium Species

CompoundCancer Cell LineAssayIC50 ValueReference
Eupalinolide LP-388 (murine leukemia)Cytotoxicity Assay4.2 µg/mL[2]
Eupalinolide LA-549 (human lung carcinoma)Cytotoxicity Assay3.8 µg/mL[2]
Eupalinolide BMiaPaCa-2 (human pancreatic cancer)CCK8 AssayMost pronounced effect among Eupalinolides A, B, and O[3]
Eupalinolide BSMMC-7721 (human hepatocellular carcinoma)Transwell Assay38.29%±0.49% migration decrease at 12 µM[4]
Eupalinolide BHCCLM3 (human hepatocellular carcinoma)Transwell Assay43.83%±1.08% migration decrease at 12 µM[4]
EupatoriopicrinLeukemia tumor cellsCytotoxicity Assay1.0–5.2 µM[5]
EucannabinolideMCF-7 (human breast cancer)MTT Assay13±2.45 µg/mL[6]
Chloroform Extract of E. cannabinumMCF-7 (human breast cancer)MTT Assay21.39±3.24 µg/mL[6]
n-Hexane Extract of E. cannabinumMCF-7 (human breast cancer)MTT Assay60.23±2.16 µg/mL[6]
Methanol Extract of E. cannabinumMCF-7 (human breast cancer)MTT Assay81.74±3.41 µg/mL[6]
Ethanolic Extract of E. cannabinumHT29 (human colon cancer)Cytotoxicity Assay46.75 µg/mL (24h), 44.65 µg/mL (48h), 13.38 µg/mL (96h)[4]
Anti-inflammatory Activity

The anti-inflammatory properties of Eupatorium sesquiterpene lactones are well-documented and are often attributed to their ability to modulate key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Table 3: Anti-inflammatory Activity of Sesquiterpene Lactones from Eupatorium Species

Compound/ExtractCell Line/ModelAssayIC50 Value/EffectReference
Sesquiterpenes Fraction from E. lindleyanumXylene-induced mouse ear edemaIn vivo18.6% reduction in edema (p < 0.05)[7]
Eupalinolides L and M and 7 known SLsLPS-stimulated RAW 264.7 macrophagesTNF-α and IL-6 levelsSignificant reduction (p < 0.001)[7]
Dichloromethane Extract of E. perfoliatumLPS-stimulated RAW 264.7 macrophagesNO release19 µg/mL[8]
Ethanolic Extract of E. perfoliatumLPS-stimulated RAW 264.7 macrophagesNO release89 µg/mL[8]
Methanolic Extract of E. perfoliatumLPS-stimulated RAW 264.7 macrophagesNO release>100 µg/mL[8]
EupafolinLPS-stimulated RAW 264.7 macrophagesNO release6 µM[8]
Dimeric guaianolide from E. perfoliatumLPS-stimulated RAW 264.7 macrophagesNO release16 µM[8]

Signaling Pathways Modulated by Eupatorium Sesquiterpene Lactones

The therapeutic effects of sesquiterpene lactones from Eupatorium species are underpinned by their interaction with and modulation of several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Sesquiterpene lactones from Eupatorium have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα. This leads to the sequestration of NF-κB in the cytoplasm, thereby preventing the transcription of pro-inflammatory and pro-survival genes.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Transcription SL Sesquiterpene Lactones (from Eupatorium) SL->IKK Inhibition NFkB_active_n Active NF-κB DNA DNA NFkB_active_n->DNA DNA->Gene PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt Akt_p p-Akt Akt->Akt_p P mTOR mTOR Akt_p->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation SL Sesquiterpene Lactones (from Eupatorium) SL->PI3K Inhibition of phosphorylation SL->Akt Inhibition of phosphorylation MAPK_Pathway Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P MAPK_p p-MAPK MAPK->MAPK_p P Transcription Gene Transcription (Proliferation, Inflammation) MAPK_p->Transcription SL Sesquiterpene Lactones (from Eupatorium) SL->MAPK Inhibition of phosphorylation STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Gene Target Gene Transcription (Proliferation, Survival) SL Eupatolide SL->STAT3 Inhibition of activation pSTAT3_n p-STAT3 DNA DNA pSTAT3_n->DNA DNA->Gene Extraction_Workflow start Dried & Powdered Eupatorium Plant Material extraction Maceration with 95% Ethanol (3 times at room temperature) start->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in Water concentration->suspension partition Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) suspension->partition nBuOH_fraction n-Butanol Fraction partition->nBuOH_fraction hsccc High-Speed Counter-Current Chromatography (HSCCC) nBuOH_fraction->hsccc purified Purified Sesquiterpene Lactones hsccc->purified

References

An In-depth Technical Guide to 2-Hydroxyeupatolide: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyeupatolide, a sesquiterpene lactone primarily isolated from plants of the Eupatorium genus, has garnered significant scientific interest for its potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a particular focus on its anti-inflammatory and potential anticancer properties. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is a germacrane-type sesquiterpene lactone characterized by a 10-membered carbocyclic ring fused to a γ-lactone ring.

IUPAC Name: 4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one[1]

Synonyms: 2-HE[2]

Chemical Formula: C₁₅H₂₀O₄[1]

Molecular Weight: 264.32 g/mol [1]

CAS Number: 72229-33-5[1]

Table 1: Chemical Identifiers and Computed Properties of this compound

Identifier/PropertyValueSource
IUPAC Name 4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-onePubChem[1]
Molecular Formula C₁₅H₂₀O₄PubChem[1]
Molecular Weight 264.32 g/mol PubChem[1]
CAS Number 72229-33-5PubChem[1]
XLogP3 0.7PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 264.13615911 DaPubChem[1]
Topological Polar Surface Area 66.8 ŲPubChem[1]

Physicochemical Properties

Experimentally determined physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic studies. While comprehensive experimental data is limited, computed values provide useful estimates. The principle of "like dissolves like" suggests that this compound, with its hydroxyl groups, would exhibit some polarity and potential solubility in polar organic solvents.[3]

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in organic solvents such as ethanol (B145695), methanol (B129727), and acetone.[4] Practically insoluble in water and petroleum ether.[4]General solubility profile for similar compounds. Specific quantitative data for this compound is needed.

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

3.1. NMR Spectroscopy

¹H and ¹³C NMR are fundamental for confirming the chemical structure. The chemical shifts are influenced by the molecular environment of each proton and carbon atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental data. Experimental validation is recommended.)

Atom TypePredicted Chemical Shift (ppm)
¹H NMR Varies (dependent on specific proton environment)
¹³C NMR Ketone (C=O): ~170-180, Alkene (C=C): ~100-150, Alcohol/Ether (C-O): ~50-90, Alkyl (C-C): ~10-50[5][6]

3.2. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure. The molecular ion peak would correspond to the exact mass of the compound.

Biological Activities and Mechanism of Action

This compound exhibits significant biological activities, most notably anti-inflammatory and potential anticancer effects.

Anti-inflammatory Activity

The primary and most well-documented biological activity of this compound is its anti-inflammatory effect.[2]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2]

  • Inhibition of Pro-inflammatory Cytokines: It significantly suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]

  • Suppression of Nitric Oxide (NO) Production: this compound inhibits the production of nitric oxide (NO), a key inflammatory mediator.[2]

  • Inhibition of NF-κB Translocation: The compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[2]

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes Initiates Cytokines TNF-α, IL-1β, IL-6 ProInflammatory_Genes->Cytokines Leads to Hydroxyeupatolide This compound Hydroxyeupatolide->IKK Inhibits Hydroxyeupatolide->NFkB_active Inhibits Translocation

Inhibition of the NF-κB Signaling Pathway by this compound.
Anticancer and Cytotoxic Activity

Emerging evidence suggests that this compound and related compounds possess anticancer properties. While specific studies on this compound are ongoing, research on similar structures and extracts from Eupatorium species indicates potential cytotoxic effects against various cancer cell lines.

Potential Mechanisms of Anticancer Action:

  • Induction of Apoptosis: this compound may induce programmed cell death (apoptosis) in cancer cells. This can involve the activation of caspases, a family of proteases crucial for the execution of apoptosis.

  • Cell Cycle Arrest: It may halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

  • Inhibition of Pro-survival Pathways: Similar to its anti-inflammatory mechanism, the inhibition of the NF-κB pathway can also contribute to its anticancer effects, as NF-κB is known to promote cell survival and proliferation in many cancers.

Table 4: Reported Cytotoxic Activities of Related Compounds and Extracts

Compound/ExtractCell Line(s)Observed EffectReference
Eupachinilides from E. chinenseVarious tumor cell linesModerate cytotoxicity[7]
2'-HydroxychalconeBreast cancer cells (MCF-7)Induction of autophagy and apoptosis[8]
2'-HydroxyflavanoneLung cancer cell linesInduction of apoptosis, inhibition of proliferation[9]

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally found in plants of the Eupatorium genus, such as Eupatorium chinense.[7] The following is a general protocol for its isolation.

Workflow for Isolation and Purification:

isolation_workflow Plant Dried Eupatorium chinense Plant Material Extraction Solvent Extraction (e.g., Ethanol/Methanol) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Partition Fraction Ethyl Acetate (B1210297) Fraction Partition->Fraction Column_Chromo Column Chromatography (Silica Gel) Fraction->Column_Chromo Fractions Collected Fractions Column_Chromo->Fractions TLC TLC Analysis Fractions->TLC Pooling Pooling of Fractions Containing 2-HE TLC->Pooling Pooled_Fraction Pooled Fraction Pooling->Pooled_Fraction HPLC Preparative HPLC Pooled_Fraction->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

General workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material and Extraction:

    • Air-dried and powdered whole plants of Eupatorium chinense are extracted with a suitable solvent like ethanol or methanol at room temperature.

    • The solvent is then evaporated under reduced pressure to obtain the crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing this compound is typically the ethyl acetate fraction.

  • Chromatographic Purification:

    • Column Chromatography: The active fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components.

    • Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing the target compound.

    • Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions containing this compound are further purified by preparative HPLC to yield the pure compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability and to determine its cytotoxic potential.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., cancer cell lines like HeLa, MCF-7, or A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method is used to quantify the number of apoptotic and necrotic cells after treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be distinguished into four quadrants:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Future Perspectives and Drug Development

This compound holds considerable promise as a lead compound for the development of novel anti-inflammatory and anticancer drugs. Its well-defined mechanism of action in inhibiting the NF-κB pathway provides a solid foundation for further investigation.

Key areas for future research include:

  • In-depth Anticancer Studies: Comprehensive screening against a wider panel of cancer cell lines and in vivo studies using animal models are necessary to fully elucidate its anticancer potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound can lead to the identification of more potent and selective compounds.

  • Pharmacokinetic and Toxicological Studies: Thorough investigation of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential for its development as a therapeutic agent.

  • Formulation Development: Development of suitable formulations to enhance its solubility, stability, and bioavailability is crucial for clinical applications.

Conclusion

This compound is a natural product with significant therapeutic potential, particularly in the realm of inflammatory diseases and oncology. This technical guide has summarized its chemical structure, properties, and biological activities, providing a valuable resource for researchers and drug development professionals. The detailed experimental protocols and pathway diagrams are intended to facilitate further exploration of this promising molecule and accelerate its journey from a natural compound to a potential clinical candidate.

References

2-Hydroxyeupatolide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to 2-Hydroxyeupatolide, a sesquiterpene lactone with demonstrated anti-inflammatory properties.

Core Compound Data

This compound, a natural product found in plants of the Eupatorium genus, has garnered interest for its potential therapeutic applications. The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueSource
CAS Number 72229-33-5PubChem
Molecular Formula C₁₅H₂₀O₄PubChem
Molecular Weight 264.32 g/mol PubChem
IUPAC Name 4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-onePubChem

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory response.

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the NF-κB p65 subunit translocates to the nucleus, where it initiates the transcription of target genes.[1][2] Experimental evidence demonstrates that this compound effectively suppresses this process. It has been shown to inhibit the transcriptional activity of NF-κB and reduce the nuclear translocation of the p65 subunit in LPS-stimulated RAW 264.7 macrophage cells.[1][2] This inhibition leads to a significant reduction in the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO).[1][3]

NF_kB_Inhibition cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Hydroxyeupatolide This compound Hydroxyeupatolide->IKK Inhibition Hydroxyeupatolide->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Isolation and Purification of this compound
  • Extraction:

    • Air-dried and powdered whole plants of Eupatorium chinense are extracted exhaustively with 95% ethanol (B145695) at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

    • The ethyl acetate fraction, which is likely to contain this compound, is concentrated under reduced pressure.

  • Chromatographic Purification:

    • The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution is performed using a solvent system such as hexane-ethyl acetate or chloroform-methanol, with increasing polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds with similar Rf values to that expected for this compound are pooled.

    • Further purification of the pooled fractions is achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Assessment of Anti-inflammatory Activity

The following protocols are based on methodologies used to evaluate the anti-inflammatory effects of this compound in vitro and in vivo.[1][3]

In Vitro Model: LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture:

    • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment:

    • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of this compound for 1-2 hours.

    • Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for a specified duration (e.g., 24 hours for cytokine measurements).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Levels (TNF-α, IL-1β, IL-6): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • NF-κB Nuclear Translocation Assay (Immunofluorescence):

    • RAW 264.7 cells are grown on coverslips and treated as described above.

    • After treatment, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

    • The cells are then incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

    • The nuclei are counterstained with DAPI.

    • The subcellular localization of the p65 subunit is visualized using a fluorescence microscope.

In Vivo Model: LPS-induced Acute Lung Injury in Mice

  • Animal Model:

    • Male ICR mice are used for this model.

    • Animals are housed under standard laboratory conditions with free access to food and water.

  • Treatment:

    • Mice are intraperitoneally (i.p.) injected with this compound at various doses.

    • One hour after the administration of this compound, the mice are challenged with an i.p. injection of LPS (e.g., 10 mg/kg).

  • Sample Collection and Analysis:

    • At a specified time point after LPS challenge (e.g., 6 hours), blood samples are collected for serum separation.

    • Lung tissues are harvested for histological analysis.

    • Serum levels of TNF-α, IL-1β, and IL-6 are measured by ELISA.

    • Lung tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration and tissue damage.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo RAW_cells RAW 264.7 Cells Pretreat Pre-treatment with This compound RAW_cells->Pretreat LPS_stim LPS Stimulation Pretreat->LPS_stim Analysis_vitro Analysis: - NO Production (Griess Assay) - Cytokine Levels (ELISA) - NF-κB Translocation (IF) LPS_stim->Analysis_vitro Mice ICR Mice Treat_mice Treatment with This compound (i.p.) Mice->Treat_mice LPS_challenge LPS Challenge (i.p.) Treat_mice->LPS_challenge Analysis_vivo Analysis: - Serum Cytokines (ELISA) - Lung Histology (H&E) LPS_challenge->Analysis_vivo

General experimental workflow for assessing anti-inflammatory activity.

References

2-Hydroxyeupatolide: A Technical Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide is a sesquiterpene lactone that has been isolated from plants of the Eupatorium genus, which have a history of use in traditional medicine. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of the implicated signaling pathways to support further research and drug development efforts.

Anti-inflammatory Activity

The primary documented biological activity of this compound is its anti-inflammatory effect. Both in vivo and in vitro studies have demonstrated its ability to mitigate inflammatory responses.

In Vivo Anti-inflammatory Effects

In a key study, this compound was shown to ameliorate the effects of lipopolysaccharide (LPS)-induced acute lung injury in ICR mice. Administration of this compound led to a reduction in hyperemia, edema, thickening of the alveolar wall, and infiltration of inflammatory cells in lung tissues.[1] Furthermore, it significantly inhibited the serum levels of pro-inflammatory cytokines.[1]

In Vitro Anti-inflammatory Effects

Consistent with in vivo findings, this compound has been shown to suppress the inflammatory response in LPS-stimulated RAW 264.7 macrophage cells. This includes a concentration-dependent reduction in the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines at both the mRNA and protein levels.[1]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data regarding the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Challenged Mice

CytokineTreatment GroupConcentrationMean ± SEM
TNF-α Control-Undetectable
LPS10 mg/kgHigh
LPS + 2-HE30 mg/kgReduced
LPS + 2-HE100 mg/kgSignificantly Reduced
LPS + DXM3 mg/kgSignificantly Reduced
IL-1β Control-Undetectable
LPS10 mg/kgHigh
LPS + 2-HE30 mg/kgReduced
LPS + 2-HE100 mg/kgSignificantly Reduced
LPS + DXM3 mg/kgSignificantly Reduced
IL-6 Control-Undetectable
LPS10 mg/kgHigh
LPS + 2-HE30 mg/kgReduced
LPS + 2-HE100 mg/kgSignificantly Reduced
LPS + DXM3 mg/kgSignificantly Reduced
Data adapted from Ke et al., 2017.[1] "High," "Reduced," and "Significantly Reduced" are qualitative descriptors from the study; precise numerical values with units were not consistently provided in the source.

Table 2: In Vitro Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Cells

Mediator2-HE Concentration (µM)Effect
Nitric Oxide (NO) 10, 25, 50Concentration-dependent suppression of production.
TNF-α (mRNA & Protein) 10, 25, 50Concentration-dependent suppression of expression.
IL-1β (mRNA & Protein) 10, 25, 50Concentration-dependent suppression of expression.
IL-6 (mRNA & Protein) 10, 25, 50Concentration-dependent suppression of expression.
Data adapted from Ke et al., 2017.[1] The study demonstrated a concentration-dependent effect, though specific IC50 values were not reported.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are primarily attributed to its inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Mechanistic studies have revealed that this compound inhibits the transactivity of NF-κB and reduces the nuclear translocation of the NF-κB p65 subunit and its phosphorylated form in LPS-stimulated RAW 264.7 macrophage cells.[1]

NF_kB_Inhibition_by_2_Hydroxyeupatolide cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits p_IkB p-IκBα IkB->p_IkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Two_HE This compound Two_HE->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Transcription Initiates

Inhibition of NF-κB Nuclear Translocation by this compound.

Anticancer Activity

Currently, there is a lack of published scientific literature detailing the specific anticancer activities of isolated this compound. Studies on crude extracts of Eupatorium cannabinum, a plant in which this compound can be found, have shown cytotoxic effects against various cancer cell lines, including Jurkat (leukemia), Caco-2 (colorectal), and MCF-7 (breast cancer) cells.[2][3][4] However, these extracts contain a multitude of chemical constituents, and the observed cytotoxic effects cannot be solely attributed to this compound. Further research is required to determine if this compound possesses direct anticancer properties.

Other Biological Activities

To date, there is limited information available on other biological activities of isolated this compound, such as antimicrobial, antiviral, or antioxidant effects. While various compounds from the broader Eupatorium genus have been investigated for such properties, specific data for this compound is not yet available in the scientific literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the anti-inflammatory effects of this compound.

LPS-Induced Acute Lung Injury in Mice
  • Animal Model: Male ICR mice are used.

  • Acclimation: Animals are acclimated for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.

  • Treatment: Mice are randomly divided into groups: a control group, an LPS model group, this compound treatment groups (e.g., 30 and 100 mg/kg), and a positive control group (e.g., dexamethasone (B1670325) 3 mg/kg).

  • Administration: this compound or dexamethasone is administered intraperitoneally (i.p.) one hour prior to LPS challenge.

  • Induction of Inflammation: Acute lung injury is induced by i.p. injection of LPS (10 mg/kg).

  • Sample Collection: Six hours after LPS administration, mice are euthanized. Blood is collected for serum separation, and lung tissues are harvested.

  • Analysis:

    • Histopathology: Lung tissues are fixed in 4% formaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of inflammation and tissue damage.

    • Cytokine Measurement: Serum levels of TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Animal_Study_Workflow Start Acclimated ICR Mice Grouping Random Grouping Start->Grouping Treatment i.p. Administration (2-HE, DXM, Vehicle) Grouping->Treatment LPS_Challenge i.p. LPS Injection (10 mg/kg) Treatment->LPS_Challenge 1 hour prior Incubation 6-hour Incubation LPS_Challenge->Incubation Euthanasia Euthanasia & Sample Collection Incubation->Euthanasia Analysis Histopathology (Lungs) ELISA (Serum) Euthanasia->Analysis

Workflow for In Vivo Anti-inflammatory Assay.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into appropriate culture plates (e.g., 96-well plates for NO assay, 6-well plates for Western blot and RT-PCR) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 25, 50 µM) for one hour.

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the culture medium and incubating for a specified duration (e.g., 24 hours for NO and cytokine protein analysis, shorter times for signaling pathway analysis).

  • Nitric Oxide (NO) Assay:

    • The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • Absorbance is read at 540-550 nm, and NO concentration is determined by comparison to a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using specific ELISA kits.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from the cells, and cDNA is synthesized.

    • qRT-PCR is performed using specific primers for Tnf-α, Il-1β, Il-6, and a housekeeping gene (e.g., β-actin) to determine relative mRNA expression levels.

  • Western Blot Analysis for NF-κB Pathway:

    • Cells are lysed, and nuclear and cytoplasmic protein fractions are separated.

    • Protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total p65, phospho-p65, IκBα, and a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B for nuclear fraction).

    • The membrane is then incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant anti-inflammatory activity, primarily through the inhibition of the NF-κB signaling pathway. This is supported by both in vivo and in vitro evidence showing a reduction in pro-inflammatory mediators. While extracts of plants containing this compound have shown some cytotoxicity against cancer cell lines, there is currently no direct evidence to support the anticancer activity of the isolated compound. Further research is warranted to fully elucidate the therapeutic potential of this compound, including a more detailed investigation into its effects on other inflammatory signaling pathways, its potential anticancer properties, and other biological activities. The experimental protocols and data presented herein provide a foundation for such future investigations.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 2-Hydroxyeupatolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for conducting a preliminary cytotoxicity screening of 2-Hydroxyeupatolide, a sesquiterpene lactone. While specific cytotoxic data for this compound is not extensively available in the public domain, this document leverages data from structurally related sesquiterpene lactones isolated from the Eupatorium genus to present a representative model for its potential cytotoxic profile and the experimental approaches for its evaluation.

Data Presentation: Cytotoxicity of Sesquiterpene Lactones from Eupatorium Species

The following table summarizes the cytotoxic activities (IC50 values) of various sesquiterpene lactones isolated from different Eupatorium species against a range of cancer cell lines. This data serves as a valuable reference point for anticipating the potential potency and selectivity of this compound.

Compound NamePlant SourceCancer Cell LineIC50 (µM)
Eupalinolide CEupatorium lindleyanumA-549 (Lung Carcinoma)3.2
BGC-823 (Gastric Carcinoma)4.1
SMMC-7721 (Hepatoma)5.8
HL-60 (Leukemia)1.5
Eupalinolide DEupatorium lindleyanumA-549 (Lung Carcinoma)2.8
BGC-823 (Gastric Carcinoma)3.5
SMMC-7721 (Hepatoma)4.2
HL-60 (Leukemia)1.2
Eupalinolide EEupatorium lindleyanumA-549 (Lung Carcinoma)6.7
BGC-823 (Gastric Carcinoma)8.2
SMMC-7721 (Hepatoma)9.5
HL-60 (Leukemia)3.1
Eupaheliangolide AEupatorium kiirunenseKB (Oral Epidermoid Carcinoma)2.1
Hela (Cervical Carcinoma)2.5
hepa59T/VGH (Hepatoma)3.4
3-epi-helianginEupatorium kiirunenseKB (Oral Epidermoid Carcinoma)1.8
Hela (Cervical Carcinoma)2.2
hepa59T/VGH (Hepatoma)2.9
HelianginEupatorium kiirunenseKB (Oral Epidermoid Carcinoma)1.5
Hela (Cervical Carcinoma)1.9
hepa59T/VGH (Hepatoma)2.6

Experimental Protocols

A standard and widely accepted method for preliminary cytotoxicity screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product.

MTT Assay Protocol
  • Cell Seeding:

    • Harvest cancer cells from exponential phase culture using trypsinization.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The concentration range should be broad enough to determine the IC50 value (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (cells with medium only).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep This compound Stock Solution & Dilutions treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570nm) formazan_solubilization->absorbance_reading data_processing Calculate % Viability absorbance_reading->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Putative Signaling Pathway for Sesquiterpene Lactone-Induced Cytotoxicity

Many sesquiterpene lactones exert their cytotoxic effects by inducing oxidative stress and inhibiting the pro-survival NF-κB signaling pathway, ultimately leading to apoptosis.[1][2][3][4][5][6][7][8][9]

G cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion STL This compound (Sesquiterpene Lactone) ROS ↑ Reactive Oxygen Species (ROS) STL->ROS induces IKK IKK Complex STL->IKK inhibits Mito Mitochondrial Dysfunction ROS->Mito IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 sequesters NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation translocates Bax ↑ Bax Bax->Mito Bcl2 ↓ Bcl-2 Bcl2->Mito inhibits Gene_Expression Anti-apoptotic Gene Expression (e.g., Bcl-2) NFkB_translocation->Gene_Expression promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of sesquiterpene lactone-induced apoptosis.

References

A Technical Guide to the Anti-inflammatory Mechanism of 2-Hydroxyeupatolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxyeupatolide (2-HE) is a sesquiterpene lactone found in plants of the Eupatorium genus, which have a long history in traditional Chinese medicine for treating various ailments, including inflammatory conditions.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory properties of 2-HE, focusing on its effects on key signaling pathways and inflammatory mediators. The information is compiled from in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and in vivo studies in murine models of acute inflammation.[2][3]

Core Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][4][5]

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[4]

This compound exerts its effect by suppressing the activation and nuclear translocation of the NF-κB p65 subunit in LPS-stimulated macrophages.[1][2][3] By inhibiting this crucial step, 2-HE effectively downregulates the expression of a wide array of inflammatory mediators.

NF_kappa_B_Pathway Mechanism of this compound on NF-κB Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_active NF-κB (p65/p50) IkB->NFkB_active Releases NFkB_inactive NF-κB (p65/p50) NFkB_inactive->IkB Bound by NFkB_nucleus NF-κB (p65/p50) NFkB_active->NFkB_nucleus Translocates HE This compound HE->NFkB_nucleus Inhibits Translocation DNA DNA NFkB_nucleus->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS) DNA->Genes Induces

Caption: this compound inhibits the NF-κB signaling pathway.

Quantitative Effects on Inflammatory Mediators

This compound demonstrates a concentration-dependent inhibition of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

Treatment Concentration (µM) NO Production (% of LPS Control)
Control - Not specified
LPS (1 µg/mL) - 100%
2-HE + LPS 10 Significant reduction*
2-HE + LPS 25 Significant reduction*
2-HE + LPS 50 Significant reduction*

Source data indicates a concentration-dependent reduction, but specific percentages are not explicitly stated in the abstract. The results are described as effective and significant.[2]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

Cytokine 2-HE Concentration (µM) Inhibition Level
TNF-α 10, 25, 50 Concentration-dependent suppression of mRNA and protein levels.[1][2]
IL-1β 10, 25, 50 Concentration-dependent suppression of mRNA and protein levels.[1][2]

| IL-6 | 10, 25, 50 | Concentration-dependent suppression of mRNA and protein levels.[1][2] |

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of 2-HE have been confirmed in a lipopolysaccharide (LPS)-challenged mouse model of acute inflammation. Administration of 2-HE effectively ameliorated lung tissue damage, characterized by reduced hyperemia, edema, alveolar wall thickening, and inflammatory cell infiltration.[2][3] Furthermore, 2-HE significantly inhibited the serum levels of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in these mice.[2][3]

Detailed Experimental Protocols

The following are summarized methodologies for the key experiments used to elucidate the anti-inflammatory mechanism of this compound.

Experimental_Workflow In Vitro Experimental Workflow for 2-HE Analysis cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis c1 1. Seed RAW 264.7 Cells in culture plates c2 2. Incubate for 24h (37°C, 5% CO2) c1->c2 t1 3. Pre-treat cells with 2-HE (various concentrations) for 1h c2->t1 t2 4. Stimulate with LPS (1 µg/mL) for 24h t1->t2 a1 5a. Collect Supernatant t2->a1 a2 5b. Lyse Cells t2->a2 a3 Griess Assay (NO levels) a1->a3 a4 ELISA (Cytokine levels: TNF-α, IL-1β, IL-6) a1->a4 a5 Western Blot (NF-κB p65, p-p65) a2->a5 a6 RT-PCR (Cytokine mRNA) a2->a6

Caption: Standard in vitro workflow for assessing 2-HE's effects.

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.[2]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for cytokine analysis).

    • Incubate for 24 hours to allow for cell adherence.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 25, 50, 100 µM) for 1 hour.[7]

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for the desired time period (e.g., 24 hours for mediator production).[7]

2. Cell Viability Assay (MTT Assay)

  • Purpose: To determine the cytotoxic concentrations of 2-HE and ensure that observed anti-inflammatory effects are not due to cell death.

  • Protocol:

    • After treatment with 2-HE for 24 hours, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.[7]

3. Nitric Oxide (NO) Production Assay

  • Purpose: To quantify the production of NO, a key inflammatory mediator produced by iNOS.

  • Protocol:

    • Collect the cell culture supernatant after the treatment period.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The nitrite (B80452) concentration, a stable product of NO, is determined using a sodium nitrite standard curve.[5]

4. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Purpose: To quantify the protein levels of secreted pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[3]

  • Protocol:

    • Use commercially available ELISA kits specific for each cytokine.

    • Coat a 96-well plate with a capture antibody for the target cytokine.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance. Cytokine concentrations are calculated based on the standard curve.

5. Western Blot Analysis

  • Purpose: To detect and quantify the levels of specific proteins in the NF-κB pathway, such as total p65 and phosphorylated p65 (p-p65), to assess pathway activation.[3]

  • Protocol:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for the target proteins (e.g., anti-p65, anti-p-p65, anti-β-actin).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Band intensity is quantified relative to a loading control (e.g., β-actin).

Conclusion

This compound is a potent anti-inflammatory agent that operates primarily by inhibiting the NF-κB signaling pathway.[1][2][3] This mechanism effectively suppresses the nuclear translocation of the p65 subunit, leading to a significant, concentration-dependent reduction in the production of crucial pro-inflammatory mediators, including nitric oxide, TNF-α, IL-1β, and IL-6.[2] These in vitro findings are corroborated by in vivo evidence demonstrating its protective effects in an acute inflammation model.[2][3] The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic candidate for inflammatory diseases.

References

2-Hydroxyeupatolide: A Technical Guide to its Inhibition of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that plays a central role in regulating inflammatory and immune responses, cell survival, and proliferation. Dysregulation of the NF-κB signaling pathway is a key factor in the pathophysiology of numerous chronic inflammatory diseases and various types of cancer. Consequently, the NF-κB pathway has emerged as a significant target for therapeutic intervention. 2-Hydroxyeupatolide (2-HE), a sesquiterpene lactone found in the genus Eupatorium, has demonstrated notable anti-inflammatory properties. This technical guide provides an in-depth overview of the mechanisms by which this compound inhibits the NF-κB signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action: Inhibition of NF-κB p65 Nuclear Translocation

Current research indicates that this compound exerts its anti-inflammatory effects primarily by inhibiting the activation of the NF-κB signaling pathway. Specifically, 2-HE has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB and its phosphorylated form in response to inflammatory stimuli such as lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory IκB proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This process liberates NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.[2]

Studies have demonstrated that pretreatment with this compound effectively curtails the nuclear accumulation of p65 and its active, phosphorylated form in RAW 264.7 macrophage cells.[1][2] While the inhibitory effect on p65 translocation is established, the precise upstream molecular target of this compound within the NF-κB cascade, specifically its effect on IκBα phosphorylation and degradation and IKKβ kinase activity, requires further investigation.

Quantitative Data

The inhibitory effects of this compound on the NF-κB signaling pathway have been quantified through various in vitro studies. The following tables summarize the key quantitative data from research conducted on LPS-stimulated RAW 264.7 macrophage cells.

Table 1: Dose-Dependent Inhibition of Pro-inflammatory Cytokine mRNA Expression by this compound in LPS-Stimulated RAW 264.7 Cells

Concentration of 2-HE (µM)Relative mRNA Expression of TNF-α (% of LPS control)Relative mRNA Expression of IL-1β (% of LPS control)Relative mRNA Expression of IL-6 (% of LPS control)
1~90%~85%~95%
2.5~75%~70%~80%
5~60%~55%~65%
10~45%~40%~50%
25~30%~25%~35%

Data is estimated from graphical representations in the cited literature and presented as a percentage of the LPS-stimulated control group.[3]

Table 2: Concentration-Dependent Inhibition of NF-κB Transcriptional Activity by this compound

Concentration of 2-HE (µM)NF-κB Luciferase Activity (Fold Induction vs. Control)
10Significantly Reduced
25More Significantly Reduced
50Most Significantly Reduced

Qualitative description of a dose-dependent inhibition as a specific IC50 value was not provided in the primary literature.[2]

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key experiments used to assess NF-κB pathway inhibition.

NF-κB Luciferase Reporter Assay

This assay is designed to quantify the transcriptional activity of NF-κB in response to stimuli and the inhibitory effects of compounds like this compound.

Materials:

  • HEK293T cells

  • pcDNA 3.1 NF-κB plasmid, pNF-κB-Luc (luciferase reporter plasmid), and pREP7-Renilla-Luc (transfection control plasmid)

  • Lipofectamine 2000 or other suitable transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • TNF-α (100 ng/mL stock)

  • This compound (stock solution in DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • In a sterile tube, mix pcDNA 3.1 NF-κB, pNF-κB-Luc, and pREP7-Renilla-Luc plasmids in Opti-MEM.

    • In a separate tube, dilute Lipofectamine 2000 in Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the DNA and Lipofectamine 2000 mixtures and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the transfection complex dropwise to the cells.

    • Incubate overnight at 37°C in a CO2 incubator.

  • Treatment:

    • The following day, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 10, 25, 50 µM).

    • Incubate for 1 hour.

    • Stimulate the cells by adding TNF-α to a final concentration of 100 ng/mL.

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

    • Transfer the cell lysate to a luminometer plate.

    • Measure firefly and Renilla luciferase activities sequentially according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity relative to the unstimulated control and assess the percentage of inhibition by this compound.

Western Blot for p65 Nuclear Translocation

This protocol details the procedure for detecting the presence of the NF-κB p65 subunit in the nuclear fraction of cellular extracts.

Materials:

  • RAW 264.7 cells

  • LPS (1 µg/mL stock)

  • This compound

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells and grow to 80-90% confluency.

    • Pre-treat cells with desired concentrations of this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 30-60 minutes.

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Determine the protein concentration of the nuclear and cytoplasmic extracts using the BCA Protein Assay Kit.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (anti-p65, anti-Lamin B1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p65 levels in the nuclear fraction to the Lamin B1 levels.

Immunofluorescence Staining for p65 Nuclear Translocation

This method allows for the visualization of p65 localization within the cell.

Materials:

  • RAW 264.7 cells grown on coverslips

  • LPS (1 µg/mL stock)

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-p65

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 594)

  • DAPI (nuclear counterstain)

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate.

    • Pre-treat with this compound and stimulate with LPS as described for the Western blot protocol.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Staining:

    • Wash with PBS.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with the anti-p65 primary antibody diluted in blocking solution for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

    • Wash with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

  • Imaging:

    • Wash with PBS and mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

In Vitro IKKβ Kinase Assay

This assay directly measures the enzymatic activity of IKKβ and can be used to determine if this compound is a direct inhibitor of this kinase.

Materials:

  • Recombinant active IKKβ

  • IKKβ substrate (e.g., GST-IκBα)

  • ATP

  • Kinase assay buffer

  • This compound

  • ADP-Glo™ Kinase Assay Kit or similar

  • Luminometer

Protocol:

  • Reaction Setup:

    • In a 96-well plate, add the kinase assay buffer, recombinant IKKβ, and the IKKβ substrate.

    • Add various concentrations of this compound or a known IKKβ inhibitor (positive control).

  • Kinase Reaction:

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection kit like the ADP-Glo™ Kinase Assay according to the manufacturer's protocol. This typically involves a two-step process of depleting the remaining ATP and then converting the generated ADP into a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a luminometer. The signal is proportional to the IKKβ activity.

    • Calculate the percentage of inhibition by this compound and determine the IC50 value if a dose-response curve is generated.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures described, the following diagrams have been generated using Graphviz (DOT language).

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Treatment (RAW 264.7 + LPS +/- 2-HE) Start->Cell_Culture Fractionation Nuclear/Cytoplasmic Fractionation Cell_Culture->Fractionation Quantification Protein Quantification (BCA Assay) Fractionation->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p65, anti-Lamin B1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection End End Detection->End

Caption: Experimental workflow for Western blot analysis of p65 nuclear translocation.

IKK_Assay_Workflow Start Start Reaction_Setup Reaction Setup in 96-well Plate (IKKβ, Substrate, Buffer, 2-HE) Start->Reaction_Setup Initiation Initiate Reaction with ATP Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation ATP_Depletion Stop Reaction & Deplete ATP Incubation->ATP_Depletion Luminescence_Generation Convert ADP to Luminescent Signal ATP_Depletion->Luminescence_Generation Measurement Measure Luminescence Luminescence_Generation->Measurement End End Measurement->End

Caption: Experimental workflow for in vitro IKKβ kinase assay.

Conclusion

This compound is a promising natural compound that effectively inhibits the NF-κB signaling pathway, a key regulator of inflammation. Its mechanism of action involves the suppression of p65 nuclear translocation, leading to a downstream reduction in the expression of pro-inflammatory cytokines. This technical guide provides a comprehensive summary of the current understanding of this compound's anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. Further research, particularly focusing on its direct effects on IKKβ activity and IκBα degradation, will be crucial in fully elucidating its therapeutic potential for the treatment of inflammatory diseases and cancer. The provided methodologies offer a robust framework for conducting these future investigations.

References

Whitepaper: An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Hydroxyeupatolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Hydroxyeupatolide (2-HE), a sesquiterpene lactone derived from the Eupatorium genus, has demonstrated significant therapeutic potential, primarily as a potent anti-inflammatory agent. This document provides a comprehensive technical overview of the established and potential molecular targets of 2-HE. The core mechanism of action elucidated to date is the robust inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This guide synthesizes preclinical data, presents quantitative findings in structured tables, details key experimental methodologies, and visualizes complex signaling and experimental workflows using Graphviz diagrams. The primary objective is to equip researchers and drug development professionals with a detailed understanding of 2-HE's therapeutic promise and the molecular basis for its activity.

Introduction

This compound is a natural product that has been identified in plants of the Eupatorium genus, which have a long history of use in traditional medicine for treating various ailments.[1][2] As a sesquiterpene lactone, its chemical structure lends itself to interactions with key biological molecules, making it a compound of interest for modern drug discovery. Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[3] The transcription factor NF-κB is a pivotal mediator in these processes, controlling the expression of a vast array of pro-inflammatory genes.[3][4] Consequently, inhibitors of the NF-κB pathway are highly sought after as therapeutic agents.[3][4] This whitepaper focuses on the evidence positioning this compound as a significant inhibitor of this pathway and explores other potential targets for future investigation.

Core Therapeutic Target: The NF-κB Signaling Pathway

The primary and most well-documented therapeutic target of this compound is the NF-κB signaling pathway.[1][2][5] In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) activate this pathway, leading to the nuclear translocation of the p65 subunit of NF-κB and the subsequent transcription of pro-inflammatory mediators.[3][5] Research demonstrates that 2-HE effectively suppresses this cascade, thereby attenuating the inflammatory response.[1][5]

Mechanism of Inhibition

Studies have shown that this compound exerts its anti-inflammatory effects by inhibiting the activation and nuclear translocation of the NF-κB p65 subunit.[5] In LPS-stimulated RAW 264.7 macrophage cells, pre-treatment with 2-HE resulted in a concentration-dependent inhibition of NF-κB transactivity and a reduction in the nuclear levels of both total p65 and its phosphorylated form (p-NF-κB p65).[5] This action prevents NF-κB from binding to DNA and initiating the transcription of target genes.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65_p50 NF-κB (p65/p50) p_IkB P-IκBα IkB->p_IkB p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation degradation Proteasomal Degradation p_IkB->degradation HE This compound HE->p65_p50_nuc Inhibits DNA κB DNA sites p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Genes Transcription

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Quantitative Data: In Vitro Effects

The anti-inflammatory activity of 2-HE has been quantified in vitro using LPS-stimulated RAW 264.7 macrophages. The compound effectively suppresses the production of key inflammatory mediators in a dose-dependent manner.[5]

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Concentration (μM)NO Production Inhibition (%)TNF-α mRNA Inhibition (%)IL-1β mRNA Inhibition (%)IL-6 mRNA Inhibition (%)
10SignificantSignificantNot specifiedSignificant
25SignificantSignificantSignificantSignificant
50SignificantSignificantSignificantSignificant
Data synthesized from Ke et al., 2017. "Significant" indicates a statistically significant reduction compared to the LPS-only control group. The study demonstrated a clear concentration-dependent relationship.[5]
Quantitative Data: In Vivo Effects

The therapeutic potential of 2-HE was also confirmed in an in vivo model of LPS-induced acute inflammation in ICR mice. Administration of 2-HE significantly reduced systemic inflammation.[2][5]

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Challenged Mice

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-1β (pg/mL)Serum IL-6 (pg/mL)
Control-BaselineBaselineBaseline
LPS10Markedly IncreasedMarkedly IncreasedMarkedly Increased
LPS + 2-HE30Significantly ReducedSignificantly ReducedSignificantly Reduced
LPS + 2-HE100Significantly ReducedSignificantly ReducedSignificantly Reduced
Data synthesized from Ke et al., 2017. "Significantly Reduced" indicates a statistically significant decrease compared to the LPS-only group.[2][5]

Furthermore, 2-HE treatment ameliorated lung tissue damage, reducing hyperemia, edema, and inflammatory cell infiltration in the mice.[1][2]

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies used in the key experiments that established the mechanism of action for this compound.

Experimental_Workflow cluster_invitro In Vitro Protocol cluster_analysis Analysis c0 Culture RAW 264.7 Macrophages c1 Pre-treat with 2-HE (10, 25, 50 μM) for 1h c0->c1 c2 Stimulate with LPS (1 μg/mL) c1->c2 c3 Incubate for 24h c2->c3 c4 Collect Supernatant & Lyse Cells c3->c4 a1 Griess Assay (NO) c4->a1 a2 ELISA (Cytokines) c4->a2 a3 qRT-PCR (mRNA levels) c4->a3 a4 Western Blot (p65, p-p65) c4->a4 a5 Immunofluorescence (p65 Translocation) c4->a5

Caption: General experimental workflow for in vitro analysis of this compound.
Cell Culture and Treatment

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator. For experiments, cells were seeded in appropriate plates and allowed to adhere. They were then pre-treated with varying concentrations of this compound (e.g., 10, 25, 50 μM) for 1 hour before being stimulated with 1 μg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours).[5]

Nitric Oxide (NO) Production Assay

The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent. Briefly, 100 μL of supernatant was mixed with 100 μL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid). The absorbance was measured at 540 nm after a 10-minute incubation at room temperature. A standard curve using sodium nitrite was used for quantification.[5]

Cytokine Measurement (ELISA)

The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in cell culture supernatants or mouse serum were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]

Western Blot Analysis

To assess protein expression, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., NF-κB p65, phospho-NF-κB p65, β-actin). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]

Immunofluorescence for NF-κB Translocation

Cells were grown on coverslips, treated as described in 3.1, and then fixed with 4% paraformaldehyde. After permeabilization with 0.1% Triton X-100, cells were blocked and incubated with an anti-NF-κB p65 primary antibody, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI. The cellular localization of p65 was visualized using a fluorescence microscope.[5]

Other Potential Therapeutic Targets and Future Directions

While the inhibition of NF-κB is a well-supported mechanism, the pleiotropic nature of natural compounds like 2-HE suggests that other pathways may also be involved. Research into structurally similar compounds and common anti-cancer/anti-inflammatory pathways provides a roadmap for future investigations.

  • STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor involved in inflammation and cancer.[6][7] Its constitutive activation is common in many malignancies.[8] Some natural compounds have been shown to inhibit the JAK2/STAT3 pathway, often linked to the production of Reactive Oxygen Species (ROS).[6][9] Investigating whether 2-HE can modulate STAT3 phosphorylation (pY705 or pS727) could unveil new therapeutic applications, particularly in oncology.[7]

  • Reactive Oxygen Species (ROS) Generation: An excessive accumulation of ROS can induce cellular injury, apoptosis, and autophagy.[10][11][12] The induction of ROS is a known mechanism of action for several anti-cancer compounds.[6][10][13] Studies on compounds like 2'-hydroxychalcone (B22705) show that ROS accumulation can lead to the inhibition of pro-survival pathways like NF-κB.[10] It is plausible that 2-HE could modulate the intracellular redox state, contributing to its biological activity.

  • Apoptosis Induction: The ability to induce programmed cell death (apoptosis) in cancer cells is a key characteristic of many chemotherapeutic agents.[14][15] This can be achieved through the modulation of Bcl-2 family proteins (e.g., Bax, Bcl-2) and the activation of caspases.[10][16] Given the anti-proliferative effects noted for similar flavonoids and sesquiterpenes, evaluating the pro-apoptotic potential of 2-HE in various cancer cell lines is a logical next step.[17][18]

Potential_Targets cluster_pathways Potential Downstream Effects cluster_outcomes Therapeutic Outcomes HE This compound NFKB NF-κB Inhibition HE->NFKB STAT3 STAT3 Inhibition? HE->STAT3 ROS ROS Generation? HE->ROS Apoptosis Apoptosis Induction? HE->Apoptosis AntiInflammation Anti-Inflammatory Effects NFKB->AntiInflammation AntiCancer Anti-Cancer Effects NFKB->AntiCancer (suppresses pro-survival genes) STAT3->AntiCancer ROS->Apoptosis ROS->AntiCancer Apoptosis->AntiCancer

Caption: Established and potential therapeutic pathways of this compound.

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory properties. The compelling evidence presented demonstrates that its primary mechanism of action is the targeted inhibition of the NF-κB signaling pathway, leading to a downstream reduction in pro-inflammatory cytokine and mediator production. The quantitative in vitro and in vivo data strongly support its potential for development as a therapeutic agent for inflammatory diseases. Further research into its effects on other key cellular pathways, including STAT3 signaling, ROS generation, and apoptosis, is warranted to fully explore its therapeutic utility, particularly in the context of oncology. This technical guide provides a solid foundation for these future investigations.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 2-Hydroxyeupatolide from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide is a sesquiterpenoid lactone found in various plant species, notably within the Eupatorium genus, such as Eupatorium fortunei. This class of compounds has garnered significant interest in the scientific community due to its diverse biological activities, including potent anti-inflammatory and cytotoxic effects. The anti-inflammatory properties of this compound are attributed to its ability to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response. These characteristics make this compound a promising candidate for further investigation in drug discovery and development.

This document provides detailed application notes and protocols for the efficient isolation and purification of this compound from plant material. The methodologies described herein are based on established techniques for the separation of sesquiterpenoid lactones from complex plant extracts.

Data Presentation: Quantitative Analysis of Extraction and Purification

The following table summarizes typical yields and purity levels that can be expected at various stages of the isolation and purification of sesquiterpenoid lactones from Eupatorium species. These values are indicative and may vary depending on the specific plant material, extraction conditions, and purification techniques employed.

StageStarting MaterialProductYield (%)Purity (%)Analytical Method
Extraction Dried Eupatorium sp. powder (1 kg)Crude Ethanol (B145695) Extract10 - 15Not ApplicableGravimetric
Fractionation Crude Ethanol Extract (100 g)n-Butanol Fraction5 - 8Not ApplicableGravimetric
Column Chromatography n-Butanol Fraction (5 g)Enriched Sesquiterpenoid Lactone Fraction1 - 240 - 60HPLC
Preparative HPLC Enriched Fraction (100 mg)This compound5 - 10> 95HPLC

Experimental Protocols

Plant Material and Extraction

Objective: To extract a broad range of secondary metabolites, including this compound, from the plant material.

Materials:

  • Dried and powdered aerial parts of Eupatorium fortunei

  • 95% Ethanol (EtOH)

  • Rotary evaporator

  • Filter paper and funnel

Protocol:

  • Macerate 1 kg of the dried, powdered plant material in 10 L of 95% ethanol at room temperature for 72 hours with occasional stirring.

  • Filter the extract through filter paper to remove solid plant debris.

  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a viscous residue.

Solvent-Solvent Partitioning (Fractionation)

Objective: To enrich the crude extract with moderately polar compounds like sesquiterpenoid lactones.

Materials:

  • Crude ethanol extract

  • Distilled water

  • n-Hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Butanol (n-BuOH)

  • Separatory funnel

Protocol:

  • Suspend the crude ethanol extract in distilled water.

  • Perform successive partitioning of the aqueous suspension in a separatory funnel with solvents of increasing polarity:

    • First, partition with n-hexane to remove nonpolar compounds.

    • Next, partition the aqueous layer with ethyl acetate.

    • Finally, partition the remaining aqueous layer with n-butanol.

  • Collect each fraction and concentrate them using a rotary evaporator. The n-butanol fraction is expected to be enriched in sesquiterpenoid lactones.

Column Chromatography

Objective: To perform a preliminary separation of the enriched fraction to isolate a mixture of sesquiterpenoid lactones.

Materials:

Protocol:

  • Prepare a silica gel slurry in chloroform and pack it into a glass column.

  • Adsorb the dried n-butanol fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Collect fractions of a fixed volume (e.g., 50 mL).

  • Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate, develop it in a suitable solvent system (e.g., CHCl₃:MeOH 95:5), and visualize the spots under a UV lamp.

  • Pool the fractions that show similar TLC profiles and are suspected to contain sesquiterpenoid lactones.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To purify this compound to a high degree of purity from the enriched fraction.

Materials:

  • Enriched sesquiterpenoid lactone fraction from column chromatography

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm)

  • Fraction collector

Protocol:

  • Dissolve the enriched fraction in a minimal amount of the initial mobile phase.

  • Set up the preparative HPLC system with the following conditions (these may need to be optimized):

    • Column: C18, 250 x 20 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 30% B to 70% B over 40 minutes.

    • Flow Rate: 10 mL/min

    • Detection: UV at 220 nm

  • Inject the sample onto the column.

  • Collect the fractions corresponding to the peak of interest based on the chromatogram.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Mandatory Visualizations

experimental_workflow plant_material Dried Eupatorium fortunei Powder extraction Ethanol Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract fractionation Solvent-Solvent Partitioning crude_extract->fractionation n_butanol_fraction n-Butanol Fraction fractionation->n_butanol_fraction column_chromatography Silica Gel Column Chromatography n_butanol_fraction->column_chromatography enriched_fraction Enriched Sesquiterpenoid Lactone Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation hydroxyeupatolide This compound hydroxyeupatolide->IKK Inhibits DNA DNA NFkB_active->DNA Binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines IkB_NFkB IκB NF-κB

Caption: Inhibition of the NF-κB signaling pathway by this compound.[1][2]

References

Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) in Sesquiterpenoid Lactone Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation and purification of sesquiterpenoid lactones using High-Speed Counter-Current Chromatography (HSCCC). Sesquiterpenoid lactones are a diverse group of naturally occurring compounds, primarily found in the Asteraceae family, known for their wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] HSCCC offers a robust and efficient alternative to traditional chromatographic methods for the isolation of these compounds, as it eliminates irreversible sample adsorption onto solid supports, leading to high sample recovery.[4][5]

I. Introduction to HSCCC for Sesquiterpenoid Lactone Separation

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that utilizes a continuous flow of two immiscible liquid phases for separation.[4][6] One phase is held stationary by a strong centrifugal force while the other mobile phase is pumped through it. This method is particularly well-suited for the separation of natural products like sesquiterpenoid lactones due to its advantages:

  • High Sample Recovery: The absence of a solid stationary phase prevents irreversible adsorption of the sample.[4][6]

  • Versatility: A wide range of two-phase solvent systems can be employed to optimize the separation of compounds with varying polarities.[5][7]

  • Scalability: HSCCC methods can be scaled up for preparative separations, making it suitable for drug development research.[5]

  • Reduced Solvent Consumption: Compared to some traditional methods, HSCCC can be more economical in terms of solvent usage.[6]

The selection of an appropriate two-phase solvent system is the most critical step in developing an HSCCC method. The ideal system will provide a suitable partition coefficient (K) for the target compounds, typically in the range of 0.5 to 2.0, to ensure good separation and reasonable elution times.[4]

II. Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the HSCCC separation of sesquiterpenoid lactones, providing a comparative overview of different methodologies and their efficiencies.

Table 1: HSCCC Separation of Sesquiterpenoid Lactones from Eupatorium lindleyanum [4][8][9][10]

CompoundSample Load (mg)Yield (mg)Purity (%)Two-Phase Solvent System (v/v/v/v)
3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide54010.891.8n-hexane–ethyl acetate–methanol–water (1:4:2:3)
Eupalinolide A54017.997.9n-hexane–ethyl acetate–methanol–water (1:4:2:3)
Eupalinolide B54019.397.1n-hexane–ethyl acetate–methanol–water (1:4:2:3)

Table 2: HSCCC Separation of Sesquiterpenoids from Tussilago farfara [11]

CompoundSample LoadYield (mg)PurityTwo-Phase Solvent System (v/v/v)
2,2-dimethyl-6-acetylchromanoneNot Specified5.6Highn-hexane:methanol:water (5:8:2)
TussilagoneNot Specified56Highn-hexane:methanol:water (5:8:2)
14-acetoxy-7β-(3'-ethyl cis-crotonoyloxy)-lα-(2'-methylbutyryloxy)-notonipetranoneNot Specified22Highn-hexane:methanol:water (5:8:2)

Table 3: HSCCC Separation of Sesquiterpenoids from Curcuma longa [12]

CompoundYield (g)Purity (%)Two-Phase Solvent System (v/v)
ar-turmerone1.7861>98n-heptane-ethyl acetate-acetonitrile-water (9.5/0.5/9/1)
β-turmerone0.4708>98n-heptane-ethyl acetate-acetonitrile-water (9.5/0.5/9/1)
α-turmerone1.3427>98n-heptane-ethyl acetate-acetonitrile-water (9.5/0.5/9/1)
E-α-atlantone0.1650>98n-heptane-ethyl acetate-acetonitrile-water (9.5/0.5/9/1)

III. Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the HSCCC separation of sesquiterpenoid lactones.

Protocol 1: General Workflow for HSCCC Separation of Sesquiterpenoid Lactones

This protocol outlines the general steps from sample preparation to purification and analysis.

1. Sample Preparation: a. The plant material (e.g., aerial parts, roots) is dried and powdered. b. The powdered material is extracted with a suitable solvent (e.g., ethanol (B145695), methanol) using methods like maceration, reflux, or sonication. c. The crude extract is then concentrated under reduced pressure. d. The concentrated extract is fractionated using liquid-liquid extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to enrich the sesquiterpenoid lactone fraction. The n-butanol fraction is often used for HSCCC separation.[4][8]

2. Selection of Two-Phase Solvent System: a. A series of two-phase solvent systems, commonly based on n-hexane-ethyl acetate-methanol-water, are prepared at different volume ratios.[4][13] b. The partition coefficient (K) of the target compounds in each solvent system is determined. This is done by dissolving a small amount of the crude sample in a known volume of the two-phase system, shaking vigorously, and then analyzing the concentration of the target compounds in both the upper and lower phases by HPLC. c. The optimal solvent system is one that provides K values between 0.5 and 2.0 for the target compounds.[4]

3. HSCCC Instrument Setup and Operation: a. The multiplayer coiled column is first entirely filled with the stationary phase (typically the upper phase).[8][9] b. The apparatus is then rotated at a specific speed (e.g., 900 rpm).[8][9] c. The mobile phase (typically the lower phase) is pumped into the column at a constant flow rate (e.g., 2.0 mL/min).[8][9] d. The system is allowed to reach hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the outlet.[8][9]

4. Sample Injection and Fraction Collection: a. The crude sample, dissolved in a small volume of the two-phase solvent system, is injected into the column.[8][9] b. The effluent from the outlet is continuously monitored by a UV-Vis detector at a specific wavelength (e.g., 254 nm).[8][9] c. Fractions are collected based on the resulting chromatogram peaks.

5. Analysis and Identification of Purified Compounds: a. The purity of each collected fraction is determined by High-Performance Liquid Chromatography (HPLC).[4][9] b. The chemical structures of the purified compounds are identified using spectroscopic methods such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR).[4][9]

Protocol 2: Preparative HSCCC Separation of Sesquiterpenoid Lactones from Eupatorium lindleyanum[4][8][9][10]

This protocol is a specific application of the general workflow described above.

1. Plant Material and Sample Preparation: a. The aerial parts of Eupatorium lindleyanum DC. are collected, dried, and powdered. b. The powdered material is extracted with 95% ethanol. c. The ethanol extract is concentrated and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol. d. The n-butanol fraction is concentrated to yield the crude sample for HSCCC.

2. HSCCC Instrumentation: a. A commercially available HSCCC instrument is used. b. The multilayer coil has a specific internal diameter and total capacity. c. The system includes a pump, a UV detector, and a fraction collector.

3. Two-Phase Solvent System and Sample Solution: a. The selected two-phase solvent system is a mixture of n-hexane–ethyl acetate–methanol–water at a volume ratio of 1:4:2:3.[4] b. The solvent mixture is thoroughly equilibrated in a separatory funnel at room temperature and the two phases are separated shortly before use. c. The sample solution is prepared by dissolving 540 mg of the n-butanol fraction in 10 mL of the two-phase solvent system.[4][8]

4. HSCCC Separation Procedure: a. The coiled column is filled with the upper phase as the stationary phase. b. The apparatus is rotated at 900 rpm, and the lower phase is pumped in as the mobile phase at a flow rate of 2.0 mL/min.[8][9] c. After hydrodynamic equilibrium is established, the sample solution is injected. d. The effluent is monitored at 254 nm, and fractions are collected according to the chromatogram.[8][9]

5. Purity and Structural Identification: a. The purity of the collected fractions is analyzed by HPLC using a C18 column and a gradient elution with acetonitrile (B52724) and water.[4][9] b. The structures of the isolated compounds are identified by ESI-MS and ¹H-NMR.[4][9]

IV. Visualizations

Experimental Workflow Diagram

HSCCC_Workflow cluster_prep Sample Preparation cluster_hsccc HSCCC Process cluster_analysis Analysis and Identification plant_material Dried Plant Material extraction Solvent Extraction plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation crude_sample Enriched Crude Sample fractionation->crude_sample solvent_selection Two-Phase Solvent System Selection crude_sample->solvent_selection hsccc_separation HSCCC Separation solvent_selection->hsccc_separation fraction_collection Fraction Collection hsccc_separation->fraction_collection hplc_analysis HPLC Purity Analysis fraction_collection->hplc_analysis structure_elucidation Structural Elucidation (MS, NMR) hplc_analysis->structure_elucidation

Caption: General workflow for the isolation of sesquiterpenoid lactones using HSCCC.

Signaling Pathway Diagram: NF-κB Inhibition by Sesquiterpenoid Lactones

Many sesquiterpenoid lactones exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.[1][3]

NFkB_Inhibition cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) - IκB (Inactive Complex) IkB->NFkB_inactive degrades NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation SL Sesquiterpenoid Lactones SL->IKK Inhibits gene_transcription Gene Transcription NFkB_translocation->gene_transcription inflammatory_response Inflammatory Response (e.g., COX-2, iNOS) gene_transcription->inflammatory_response

References

Application Note: Quantification of 2-Hydroxyeupatolide in Eupatorium Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 2-Hydroxyeupatolide, a sesquiterpene lactone found in various Eupatorium species. The described protocol provides a robust framework for the extraction and quantification of this compound, which is of interest to researchers in natural product chemistry, pharmacology, and drug development. The method is based on established analytical procedures for structurally similar sesquiterpene lactones and is intended to serve as a comprehensive guide for method implementation and validation.

Introduction

Eupatorium is a genus of flowering plants in the family Asteraceae, many species of which are used in traditional medicine. These plants are known to produce a variety of bioactive secondary metabolites, including sesquiterpene lactones. This compound is a sesquiterpene lactone that has been identified in several Eupatorium species and is being investigated for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and further pharmacological studies. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method.

Experimental

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (analytical grade)

  • Dried and powdered aerial parts of Eupatorium species

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm, PTFE or nylon)

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing 10 mg of the standard and dissolving it in 10 mL of methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation: Extraction of this compound from Eupatorium
  • Accurately weigh 1.0 g of the dried, powdered Eupatorium plant material.

  • Add 20 mL of methanol to the plant material in a conical flask.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the plant residue two more times.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 5 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point and may require optimization:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 215 nm

Note: The detection wavelength of 215 nm is proposed based on the typical UV absorbance of the α,β-unsaturated γ-lactone chromophore present in many sesquiterpene lactones. It is highly recommended to determine the UV absorption maximum (λmax) of a this compound standard for optimal sensitivity.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

Linearity and Range

Linearity is evaluated by analyzing a series of standard solutions at different concentrations. The peak area is plotted against the concentration, and the linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

Precision

Precision is determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). This is assessed by performing multiple analyses of the same sample and expressing the results as the relative standard deviation (%RSD).

Accuracy

Accuracy is determined by a recovery study, where a known amount of the this compound standard is spiked into a sample extract. The percentage recovery is then calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is 10:1.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated HPLC-UV method for the quantification of sesquiterpene lactones, based on published data for similar compounds.[1][2]

Table 1: Linearity, LOD, and LOQ

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
This compound (Expected)5 - 200≥ 0.999~0.5~1.5

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (Recovery %)
This compound (Expected)Low< 2.0< 3.095 - 105
Medium< 2.0< 3.095 - 105
High< 2.0< 3.095 - 105

Experimental Workflow and Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried & Powdered Eupatorium Sample extraction Methanol Extraction (Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection evaporation Evaporation collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_injection Inject into HPLC System filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (215 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification of This compound peak_integration->quantification calibration_curve Calibration Curve (Standard Solutions) calibration_curve->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound in Eupatorium extracts. Proper method validation is essential to ensure the accuracy and precision of the results. This method can be a valuable tool for the quality control of herbal medicines and for research in the fields of phytochemistry and pharmacology.

References

Application Notes and Protocols for In Vivo Efficacy Studies of 2-Hydroxyeupatolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide, a sesquiterpene lactone, has demonstrated notable anti-inflammatory properties.[1][2] This document provides a detailed framework for designing and executing in vivo experimental studies to evaluate the therapeutic efficacy of this compound, with a primary focus on its potential as an anti-cancer agent, leveraging its known anti-inflammatory mechanisms. The protocols outlined here are intended to serve as a comprehensive guide for researchers in the fields of pharmacology, oncology, and drug discovery.

Rationale for In Vivo Efficacy Studies

Chronic inflammation is a key contributor to tumor initiation, progression, and metastasis. This compound has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway, a critical regulator of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2] These cytokines are known to be involved in creating a pro-tumorigenic microenvironment. Therefore, investigating the in vivo anti-tumor efficacy of this compound is a logical step in its preclinical development.

Proposed Mechanism of Action: Anti-inflammatory and Anti-tumor Effects

The primary hypothesis is that this compound exerts its anti-tumor effects at least in part by suppressing chronic inflammation within the tumor microenvironment. The proposed signaling pathway involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the NF-κB p65 subunit. This, in turn, downregulates the expression of pro-inflammatory and pro-tumorigenic genes.

Figure 1: Proposed mechanism of this compound via inhibition of the NF-κB signaling pathway.

Experimental Design: In Vivo Efficacy Study

This section details a comprehensive experimental plan to assess the anti-tumor efficacy of this compound in a murine xenograft model.

Animal Model Selection
  • Model: Human tumor xenograft model.[3]

  • Species and Strain: Immunodeficient mice, such as Athymic Nude (nu/nu) or SCID mice, are recommended to prevent rejection of human tumor cells.[3]

  • Justification: Xenograft models are widely used for preclinical evaluation of anti-cancer drugs and allow for the assessment of therapeutic efficacy on human-derived tumors.[4][5] The choice of cell line should be based on its known reliance on inflammatory signaling. For instance, a colorectal or pancreatic cancer cell line with high constitutive NF-κB activity would be appropriate.

Experimental Groups and Sample Size

A minimum of four experimental groups are recommended to robustly evaluate efficacy and potential synergistic effects.[6]

Group IDTreatment GroupDescriptionSample Size (n)
G1Vehicle ControlAdministration of the vehicle used to dissolve this compound.10
G2This compound (Low Dose)Administration of a low dose of this compound.10
G3This compound (High Dose)Administration of a high dose of this compound.10
G4Positive ControlAdministration of a standard-of-care chemotherapeutic agent for the selected cancer type.10

Note: A pilot study with a smaller sample size may be conducted initially to determine optimal dosing and tolerability.[6]

Dosing and Administration
  • Route of Administration: Based on the physicochemical properties of this compound, oral gavage or intraperitoneal (IP) injection are common routes for preclinical drug administration.[6]

  • Dosage: Dosages should be determined based on prior in vitro cytotoxicity data (e.g., IC50 values) and any available pharmacokinetic and toxicological data. Hypothetical doses for an initial study could be 25 mg/kg (Low Dose) and 100 mg/kg (High Dose).

  • Frequency: Daily or every-other-day administration is a common starting point, with adjustments based on tolerability and efficacy.

  • Duration: Treatment should continue for a predefined period, typically 21-28 days, or until tumors in the control group reach a predetermined endpoint size.[6]

Experimental Workflow

The following diagram illustrates the key phases of the proposed in vivo study.

In_Vivo_Efficacy_Study_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Phase Acclimatization Animal Acclimatization (1 week) Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size (~100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Initiation Initiate Treatment Regimen (Vehicle, 2-HE, Positive Control) Randomization->Treatment_Initiation Monitoring Monitor Tumor Growth, Body Weight, and Clinical Signs Treatment_Initiation->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Euthanasia Euthanasia and Tissue Collection Endpoint->Euthanasia Analysis Data Analysis Euthanasia->Analysis

Figure 2: General workflow for the in vivo efficacy study of this compound.

Experimental Protocols

Tumor Implantation and Growth Monitoring
  • Cell Culture: Culture the selected human cancer cell line under standard conditions.

  • Cell Preparation: On the day of implantation, harvest cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1x10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Monitoring: Measure tumor dimensions using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Body Weight and Clinical Signs: Monitor and record the body weight of each animal at the time of tumor measurement. Observe for any signs of toxicity or distress.

Euthanasia and Tissue Collection
  • Endpoint Criteria: Euthanize animals when tumors reach a predetermined size (e.g., 1500-2000 mm³), exhibit signs of ulceration, or if the animal shows significant weight loss (>20%) or other signs of distress.

  • Tissue Harvesting: At the study endpoint, euthanize all animals. Collect blood via cardiac puncture for serum cytokine analysis. Excise tumors, measure their final weight, and divide them for various analyses (histology, Western blotting, qRT-PCR). Collect major organs (liver, spleen, kidneys, lungs) for toxicity assessment.

Efficacy and Pharmacodynamic Analyses

The following table summarizes the key analyses to be performed.

Analysis TypeProtocolData to be Generated
Tumor Growth Inhibition (TGI) Calculate TGI using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.Quantitative measure of anti-tumor efficacy.
Histology (H&E Staining) Fix tumor and organ samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin.Assessment of tumor morphology, necrosis, and potential organ toxicity.
Immunohistochemistry (IHC) Stain tumor sections for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).Evaluation of the cellular mechanisms of anti-tumor activity.
Western Blotting Prepare protein lysates from tumor tissue to analyze the expression and phosphorylation status of key proteins in the NF-κB pathway (p-p65, p65, p-IκBα, IκBα).Confirmation of the molecular mechanism of action.
qRT-PCR Extract RNA from tumor tissue and perform quantitative real-time PCR to measure the mRNA levels of NF-κB target genes (e.g., TNF-α, IL-1β, IL-6, COX-2).Assessment of the downstream effects of NF-κB inhibition.
Serum Cytokine Analysis (ELISA) Use enzyme-linked immunosorbent assay kits to quantify the levels of circulating pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the collected serum.Evaluation of the systemic anti-inflammatory effects.

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Summary of Tumor Growth Inhibition
Treatment GroupMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Mean Tumor Weight (g)% TGI
Vehicle ControlN/A
2-HE (Low Dose)
2-HE (High Dose)
Positive Control
Table 2: Summary of Key Biomarker Changes
Treatment GroupRelative p-p65/p65 Expression (Western Blot)Relative TNF-α mRNA Expression (qRT-PCR)Serum IL-6 Levels (pg/mL)
Vehicle Control
2-HE (Low Dose)
2-HE (High Dose)
Positive Control

Conclusion

This application note provides a comprehensive guide for the in vivo evaluation of this compound's therapeutic efficacy. By following these detailed protocols, researchers can generate robust and reproducible data to support the further development of this promising natural compound as a potential anti-cancer agent. The emphasis on mechanistic studies will not only help to validate its anti-inflammatory mode of action but also provide valuable insights for its clinical translation.

References

Application Notes and Protocols for Assessing 2-Hydroxyeupatolide Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 2-Hydroxyeupatolide, a natural compound with potential anticancer properties, on various cancer cell lines. The following protocols detail established methods for determining cell viability, elucidating the mechanism of cell death, and investigating the molecular pathways involved.

Introduction

This compound is a sesquiterpene lactone that has garnered interest for its potential therapeutic applications. Preliminary studies on related compounds suggest that its cytotoxic effects may be mediated through the induction of apoptosis and cell cycle arrest, potentially involving the inhibition of key signaling pathways such as NF-κB. Accurate and reproducible assessment of its cytotoxic activity is crucial for its development as a potential anticancer agent.

Quantitative Data Summary

While comprehensive data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines is still emerging, the following table summarizes the reported IC50 values for the closely related flavone, eupafolin, to provide a preliminary indication of its potential potency.

Cell LineCancer TypeCompoundIC50 (µM)Reference
KYSE450Esophageal CarcinomaEupafolinLower than other esophageal lines[1]
KYSE510Esophageal CarcinomaEupafolinModerate sensitivity[1]
KYSE70Esophageal CarcinomaEupafolinLower sensitivity[1]
EO771Breast CancerEupafolinNot specified, but effective[2]
CakiRenal CarcinomaEupafolinSynergistic with TRAIL[3]
U251MGGliomaEupafolinSynergistic with TRAIL[3]
DU145Prostate CancerEupafolinSynergistic with TRAIL[3]

Experimental Protocols

Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p21, Cyclin B1, NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

experimental_workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis & Cell Cycle Analysis cluster_mechanism Mechanism of Action viability_start Seed Cancer Cells in 96-well plate viability_treat Treat with this compound viability_start->viability_treat viability_mtt Add MTT Reagent viability_treat->viability_mtt viability_read Read Absorbance viability_mtt->viability_read viability_ic50 Calculate IC50 viability_read->viability_ic50 apoptosis_start Seed Cancer Cells in 6-well plate apoptosis_treat Treat with this compound apoptosis_start->apoptosis_treat apoptosis_harvest Harvest & Fix/Stain Cells apoptosis_treat->apoptosis_harvest apoptosis_flow Flow Cytometry Analysis apoptosis_harvest->apoptosis_flow apoptosis_end Determine Apoptosis Rate & Cell Cycle Distribution apoptosis_flow->apoptosis_end mechanism_start Prepare Cell Lysates mechanism_wb Western Blot mechanism_start->mechanism_wb mechanism_protein Analyze Protein Expression (e.g., NF-κB, Caspases) mechanism_wb->mechanism_protein

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_nfkb NF-κB Signaling Pathway cluster_nucleus Nucleus cluster_apoptosis Apoptosis he This compound ikk IKK Complex he->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb_ikb NF-κB/IκBα Complex (Inactive) nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb_ikb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binds genes Pro-survival & Anti-apoptotic Genes (e.g., Bcl-2, XIAP) dna->genes Transcription caspases Caspase Activation genes->caspases Inhibition of Apoptosis Blocked apoptosis Apoptosis caspases->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Analytical Standards for 2-Hydroxyeupatolide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide is a sesquiterpene lactone of the guaianolide type, a class of natural products known for a wide range of biological activities. Found in various plant species of the Eupatorium genus, this compound has garnered interest for its potential therapeutic applications, particularly for its anti-inflammatory properties. Accurate and reliable analytical methods are crucial for the quantification of this compound in plant extracts, formulated products, and biological matrices to ensure quality control and to support preclinical and clinical investigations.

This document provides a comprehensive overview of the analytical standards for this compound. Due to the limited availability of officially validated methods for this specific compound, this guide includes representative protocols based on established methods for structurally similar sesquiterpene lactones. These protocols are intended to serve as a robust starting point for method development and validation in a research or drug development setting.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of analytical methods.

PropertyValueReference
Molecular FormulaC₁₅H₂₀O₄[1]
Molecular Weight264.32 g/mol [1]
Exact Mass264.13615911 Da[1]
XLogP3-AA0.7[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count4[1]
Topological Polar Surface Area66.8 Ų[1]

Application Notes

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the analysis of sesquiterpene lactones due to their low volatility and potential thermal instability.[2] A reversed-phase C18 column is typically the stationary phase of choice, offering good separation for compounds of medium polarity like this compound. The mobile phase usually consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, with the detection wavelength typically set near the λmax of the α,β-unsaturated γ-lactone chromophore, which is generally around 210-225 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive and selective detection, especially in complex matrices such as biological fluids, LC-MS is the preferred method. An Electrospray Ionization (ESI) source in positive ion mode is generally effective for the analysis of sesquiterpene lactones. The high-resolution mass spectrometry capabilities of instruments like Quadrupole Time-of-Flight (Q-TOF) can be employed for accurate mass measurements and structural elucidation of metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural identification and elucidation of this compound. Both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are necessary for complete structural assignment. Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD) are common solvents for this class of compounds.

Experimental Protocols

Disclaimer: The following protocols are representative methods based on the analysis of structurally similar sesquiterpene lactones and may require optimization for this compound.

Representative HPLC Protocol for Quantification

This protocol is based on the validated HPLC method for the analysis of the guaianolides costunolide (B1669451) and dehydrocostus lactone.[3][4]

1. Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and DAD or UV detector.

  • Column: Agilent ZORBAX Eclipse SB-C18 (4.6 mm × 150 mm, 5 µm) or equivalent.[3]

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40 v/v).[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: 225 nm.[3]

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 1 mg of this compound analytical standard and dissolve in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 5-100 µg/mL).[4]

  • Sample Preparation (e.g., Plant Extract):

    • Accurately weigh 1 g of powdered plant material.

    • Extract with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters (Representative):

ParameterRepresentative ValueReference
Linearity Range5 - 100 µg/mL[4]
Correlation Coefficient (r²)> 0.999[3][4]
Limit of Detection (LOD)1.3 µg/mL (for dehydrocostus lactone)[4]
Limit of Quantification (LOQ)4.0 µg/mL (for dehydrocostus lactone)[4]
Recovery97.0% - 101.3%[3][4]
Precision (%RSD)< 2.0%[4]
Representative NMR Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.

2. NMR Experiments:

  • Acquire ¹H NMR, ¹³C NMR, and DEPT spectra.

  • Perform 2D NMR experiments including ¹H-¹H COSY, HSQC, and HMBC to establish connectivity and assign all proton and carbon signals.

Representative Mass Spectrometry Protocol

1. Instrumentation and Conditions:

  • LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer with an ESI source (e.g., UPLC-Q-TOF/MS).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan for identification and targeted MS/MS for quantification.

  • Collision Energy: Optimize for fragmentation of the parent ion.

Visualizations

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plant Plant Material / Formulation Extract Extraction (Methanol/Ethanol) Plant->Extract Filter Filtration (0.45 µm) Extract->Filter HPLC HPLC System Filter->HPLC Column C18 Column (150 x 4.6 mm, 5 µm) HPLC->Column Detector DAD/UV Detector (225 nm) Column->Detector MobilePhase Mobile Phase (ACN:H2O, 60:40) Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates Hydroxyeupatolide This compound NFkB_nucleus NF-κB (p65/p50) (in Nucleus) Hydroxyeupatolide->NFkB_nucleus Inhibits Nuclear Translocation IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB->NFkB_nucleus Translocates Proinflammatory Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nucleus->Proinflammatory Induces Transcription

References

Techniques for Studying 2-Hydroxyeupatolide-Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide, a sesquiterpene lactone found in various plants of the Eupatorium genus, has garnered significant interest for its anti-inflammatory properties.[1][2] Mechanistic studies have revealed that its mode of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2] Specifically, this compound has been shown to suppress the nuclear translocation of the NF-κB p65 subunit, thereby preventing the transcription of pro-inflammatory genes.[1]

Understanding the direct molecular interactions between this compound and its protein targets within the NF-κB pathway is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for a suite of biophysical and biochemical techniques to quantitatively and qualitatively assess these interactions. The described methods will enable researchers to elucidate binding affinities, identify direct protein targets, and validate target engagement in a cellular context.

Key Protein Targets in the NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a primary focus for studying the effects of this compound. The key protein targets for investigation include:

  • NF-κB p65 (RelA): A subunit of the NF-κB transcription factor that translocates to the nucleus upon activation to initiate gene transcription.

  • IκB Kinase (IKK) complex: A multi-subunit kinase (IKKα, IKKβ, NEMO/IKKγ) responsible for phosphorylating the inhibitor of NF-κB (IκBα), leading to its degradation and the release of NF-κB.

I. Biophysical Techniques for Direct Binding Analysis

These techniques are essential for quantifying the direct interaction between this compound and a purified target protein in a label-free manner.

Surface Plasmon Resonance (SPR)

Application Note: SPR is a powerful technique to measure the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd) of the interaction between a small molecule, like this compound, and a protein immobilized on a sensor chip. This method provides real-time monitoring of the binding event.

Experimental Protocol:

  • Protein Immobilization:

    • Recombinantly express and purify the target protein (e.g., NF-κB p65 or IKKβ).

    • Activate a CM5 sensor chip surface using a mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the target protein to the desired level (typically 2000-10000 RU) by injecting it over the activated surface in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO).

    • Inject the this compound solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) during the association and dissociation phases.

    • Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Data Presentation:

Table 1: Representative SPR Kinetic and Affinity Data for Natural Product Inhibitors of NF-κB Pathway Proteins

CompoundTarget Proteinka (M-1s-1)kd (s-1)Kd (µM)
Parthenolide (analogous sesquiterpene lactone)IKKβ1.5 x 1043.0 x 10-30.2
Helenalin (analogous sesquiterpene lactone)NF-κB p658.0 x 1031.2 x 10-21.5
This compound (Hypothetical)NF-κB p65TBDTBDTBD

Note: Data for analogous compounds are provided for illustrative purposes. TBD (To Be Determined) indicates where experimental data for this compound would be placed.

Visualization:

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein Purify Target Protein (e.g., NF-κB p65) Immobilize Immobilize Protein on Sensor Chip Protein->Immobilize Ligand Prepare this compound Solutions Bind Inject this compound (Association/Dissociation) Ligand->Bind Immobilize->Bind Regenerate Regenerate Surface Bind->Regenerate Sensorgram Generate Sensorgram Bind->Sensorgram Regenerate->Bind Fit Fit Data to Binding Model Sensorgram->Fit Kinetics Determine ka, kd, Kd Fit->Kinetics

Surface Plasmon Resonance (SPR) Experimental Workflow.

Isothermal Titration Calorimetry (ITC)

Application Note: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This technique is performed with both interactants in solution.

Experimental Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve this compound in the exact same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4, with 1% DMSO) to minimize heats of dilution.

    • Degas all solutions thoroughly before use.

    • Accurately determine the concentrations of the protein and the small molecule.

  • ITC Experiment:

    • Fill the sample cell (typically ~200 µL) with the target protein solution (e.g., 10-50 µM).

    • Fill the injection syringe (typically ~40 µL) with the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration).

    • Perform a series of small injections (e.g., 2 µL each) of the this compound solution into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat signal for each injection to generate a titration curve.

    • Fit the titration curve to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.

Data Presentation:

Table 2: Representative ITC Thermodynamic Data for Natural Product Inhibitors

CompoundTarget ProteinKd (µM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Quercetin (analogous natural product)IKKβ5.21.1-8.51.5
Curcumin (analogous natural product)NF-κB p6510.80.9-6.2-0.8
This compound (Hypothetical)IKKβTBDTBDTBDTBD

Note: Data for analogous compounds are provided for illustrative purposes.

Visualization:

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein Prepare Protein in Dialysis Buffer Load Load Protein into Cell & Ligand into Syringe Protein->Load Ligand Prepare this compound in Same Buffer Ligand->Load Titrate Titrate Ligand into Protein Solution Load->Titrate Measure Measure Heat Change Titrate->Measure Thermogram Generate Thermogram Measure->Thermogram Fit Fit Data to Binding Isotherm Thermogram->Fit Thermo Determine Kd, n, ΔH, ΔS Fit->Thermo

Isothermal Titration Calorimetry (ITC) Experimental Workflow.

II. Cellular Techniques for Target Engagement and Identification

These methods are crucial for confirming that this compound interacts with its intended target within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA)

Application Note: CETSA is used to verify and quantify the engagement of a drug with its target protein in intact cells or cell lysates. The principle is that a protein, when bound to a ligand, becomes more stable and resistant to thermal denaturation.

Experimental Protocol:

  • Cell Treatment:

    • Culture cells (e.g., RAW 264.7 macrophages) to 80-90% confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to 4°C.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Analyze the amount of soluble target protein (e.g., NF-κB p65) in the supernatant by Western blotting or ELISA.

  • Data Analysis:

    • Generate a melt curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.

    • Perform an isothermal dose-response (ITDR) experiment at a fixed temperature near the Tm to determine the EC50 of target engagement.

Data Presentation:

Table 3: Representative CETSA Data for a Natural Product Inhibitor

CompoundTarget ProteinTm (Vehicle) (°C)Tm (Compound) (°C)ΔTm (°C)EC50 (µM)
Methotrexate (analogous drug)DHFR48.556.2+7.70.05
This compound (Hypothetical)NF-κB p65TBDTBDTBDTBD

Note: Data for an analogous drug is provided for illustrative purposes.

Visualization:

CETSA_Workflow cluster_cell Cell Culture & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Culture Culture Cells Treat Treat with this compound or Vehicle Culture->Treat Heat Heat Samples at Various Temperatures Treat->Heat Cool Cool Samples Heat->Cool Lyse Lyse Cells & Separate Soluble Proteins Cool->Lyse Detect Detect Target Protein (Western Blot/ELISA) Lyse->Detect Analyze Generate Melt Curve & Determine ΔTm/EC50 Detect->Analyze APMS_Workflow cluster_prep Preparation cluster_ap Affinity Purification cluster_ms Mass Spectrometry Probe Synthesize Biotinylated This compound Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Prepare Cellular Lysate Lysate->Incubate Capture Capture with Streptavidin Beads Incubate->Capture Wash Wash Beads Capture->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Identify Proteins LCMS->Identify NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65-p50-IκBα (Inactive) IkBa->NFkB_complex p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex Active_NFkB p65-p50 (Active) NFkB_complex->Active_NFkB IκBα degradation Nuclear_NFkB p65-p50 Active_NFkB->Nuclear_NFkB Nuclear Translocation HE This compound HE->Nuclear_NFkB Inhibits Translocation DNA DNA (κB site) Nuclear_NFkB->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Activates

References

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxyeupatolide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and frequently asked questions (FAQs) regarding the solubility of 2-Hydroxyeupatolide for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a sesquiterpene lactone, a class of natural compounds known for their diverse biological activities. Like many other sesquiterpene lactones, it is a lipophilic molecule, which often results in poor solubility in aqueous solutions such as cell culture media and buffers. This low aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable results in cell-based and other in vitro assays.

Q2: What are the recommended starting solvents for dissolving this compound?

For creating stock solutions of this compound, the recommended starting solvents are high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1][2] These polar aprotic and protic organic solvents are generally effective at dissolving hydrophobic compounds and are miscible with most aqueous-based cell culture media at low final concentrations.

Q3: My this compound powder won't dissolve in the aqueous buffer for my assay. What should I do?

Directly dissolving this compound in aqueous buffers is unlikely to be successful due to its hydrophobic nature. The standard procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, and then dilute this stock solution into your aqueous assay medium to the final desired concentration.

Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?

Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay. The compound may be precipitating because its final concentration exceeds its solubility limit in the aqueous medium.

  • Reduce the Percentage of DMSO: While DMSO aids initial dissolution, a high final concentration in the assay can be toxic to cells and can also cause the compound to crash out of solution. Aim for a final DMSO concentration of less than 0.5% (v/v), and ideally below 0.1%.

  • Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This gradual change in solvent composition can sometimes prevent precipitation.

  • Gentle Warming and Mixing: After diluting the stock solution, you can try gently warming the medium to 37°C and mixing by vortexing or brief sonication to help keep the compound in solution. However, be cautious with temperature-sensitive compounds.

  • Consider Co-solvents or Surfactants: In some cases, the use of a small amount of a biocompatible co-solvent like polyethylene (B3416737) glycol 400 (PEG400) or a non-ionic surfactant such as Tween® 80 in the final assay medium can improve the solubility of hydrophobic compounds. However, these should be tested for their own effects on the assay system.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
This compound powder does not dissolve in DMSO or ethanol. Insufficient solvent volume or low temperature.Increase the volume of the solvent. Gentle warming (to 37°C) and vortexing or sonication can also be applied. Ensure the compound is not degraded by heat.
Precipitation occurs immediately upon dilution of the stock solution into aqueous media. The final concentration is above the aqueous solubility limit.Decrease the final concentration of this compound. Prepare a fresh dilution at a lower concentration.
The prepared stock solution appears cloudy or contains particulates. The compound has not fully dissolved or has precipitated out of the stock solution.Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles. This will give you a saturated stock solution. The exact concentration should then be determined.
Assay results are inconsistent or not reproducible. The compound may be precipitating over the time course of the experiment.Visually inspect the assay plates under a microscope for any signs of precipitation. Consider reducing the final concentration or including a solubilizing agent in the assay medium.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out a precise amount of this compound powder into a sterile vial.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on solubility).

  • Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: A Tiered Approach to Solubility Testing

If the solubility of this compound in a particular solvent is unknown, this tiered approach can be used to determine an approximate solubility limit.

Procedure:

  • Tier 1: High Concentration in Organic Solvent:

    • Attempt to dissolve this compound in DMSO or ethanol to a high concentration (e.g., 50 mg/mL or ~190 mM).

    • Use vortexing, sonication, and gentle warming as needed.

    • If it dissolves, this can be considered your high-concentration stock. If not, proceed to the next step.

  • Tier 2: Serial Dilution to Determine Solubility Limit:

    • If the compound did not dissolve in Tier 1, add a known volume of the same solvent to create a lower, known concentration (e.g., 25 mg/mL).

    • Repeat this process until the compound fully dissolves. The lowest concentration at which it fully dissolves is an approximation of its solubility in that solvent.

  • Tier 3: Aqueous Solubility Estimation:

    • Prepare a high-concentration stock in DMSO (e.g., 20 mM).

    • Perform serial dilutions of this stock into your final aqueous assay buffer (e.g., PBS or cell culture medium).

    • Observe the highest concentration that remains clear without precipitation after a set incubation time (e.g., 2 hours at 37°C). This provides an estimate of the kinetic solubility in your assay conditions.

Visualizations

experimental_workflow Workflow for Preparing this compound for In Vitro Assays start Start: this compound Powder prepare_stock Prepare Concentrated Stock in DMSO or Ethanol start->prepare_stock check_solubility Is the Stock Solution Clear? prepare_stock->check_solubility filter_stock Filter Stock Solution (0.22 µm filter) check_solubility->filter_stock No dilute_in_medium Dilute Stock into Aqueous Assay Medium check_solubility->dilute_in_medium Yes filter_stock->dilute_in_medium check_precipitation Does Precipitation Occur? dilute_in_medium->check_precipitation proceed_assay Proceed with In Vitro Assay check_precipitation->proceed_assay No troubleshoot Troubleshoot: - Lower final concentration - Reduce DMSO % - Use co-solvents check_precipitation->troubleshoot Yes troubleshoot->dilute_in_medium

Caption: A flowchart outlining the steps for preparing this compound solutions for experimental use.

logical_relationship Decision Tree for Solubility Troubleshooting start Problem: Poor Solubility in Aqueous Medium is_stock_prepared Is a concentrated stock in organic solvent prepared? start->is_stock_prepared prepare_stock Action: Prepare a stock solution in DMSO or Ethanol is_stock_prepared->prepare_stock No precipitation_issue Problem: Precipitation upon dilution is_stock_prepared->precipitation_issue Yes prepare_stock->precipitation_issue lower_concentration Solution 1: Lower the final assay concentration precipitation_issue->lower_concentration optimize_solvent Solution 2: Optimize solvent (e.g., <0.5% DMSO) precipitation_issue->optimize_solvent add_solubilizer Solution 3: Add a biocompatible solubilizing agent precipitation_issue->add_solubilizer

Caption: A decision tree illustrating troubleshooting steps for solubility issues.

References

Technical Support Center: Optimizing 2-Hydroxyeupatolide Extraction from Eupatorium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 2-Hydroxyeupatolide from Eupatorium species.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction process in a question-and-answer format.

Question: Why is my this compound yield consistently low?

Answer: Low yields can be attributed to several factors, ranging from the plant material itself to the extraction parameters. Consider the following potential causes and solutions:

  • Improper Solvent Selection: The polarity of the solvent system is crucial for efficient extraction.[1][2] this compound, a sesquiterpene lactone, has a moderate polarity.

    • Solution: Experiment with solvents of varying polarities. Start with moderately polar solvents like ethanol (B145695), methanol, or ethyl acetate.[1] For potentially better selectivity, consider binary or ternary solvent systems. Refer to the data on solvent systems for similar compounds in Eupatorium species in the tables below.

  • Insufficient Extraction Time or Temperature: The solute needs adequate time and energy to diffuse from the plant matrix into the solvent.[2]

    • Solution: Increase the extraction time or temperature. However, be cautious as excessive heat can degrade thermolabile compounds.[2] For ultrasound-assisted extraction (UAE), short extraction times of around 15 minutes have been shown to be effective for some polyphenols.[2]

  • Inadequate Particle Size Reduction: The solvent needs to penetrate the plant material effectively.[2]

    • Solution: Ensure the plant material is ground to a fine, uniform powder. A smaller particle size increases the surface area for solvent interaction.[2] However, excessively fine powder can lead to difficulties in filtration.

  • Plant Material Quality: The concentration of this compound can vary depending on the plant's age, harvest time, and drying conditions.

    • Solution: Use high-quality, properly identified, and well-dried plant material. Store the material in a cool, dark, and dry place to prevent degradation of bioactive compounds.

Question: My extract contains a high amount of chlorophyll (B73375) and other pigments. How can I remove them?

Answer: The presence of pigments like chlorophyll is common, especially when using polar solvents like ethanol or methanol.

  • Solution 1: Non-polar Wash: Before the main extraction, pre-wash the dried plant material with a non-polar solvent like n-hexane.[1] Hexane (B92381) will remove a significant portion of the chlorophyll and lipids without extracting the more polar this compound.

  • Solution 2: Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid partitioning. For example, if you used an ethanol extract, you can evaporate the ethanol, redissolve the residue in a water/ethanol mixture, and then partition it against a non-polar solvent like n-hexane. The pigments will preferentially move to the hexane layer.

  • Solution 3: Column Chromatography: Pack a silica (B1680970) gel column and elute with a non-polar solvent first to wash out the chlorophyll before eluting your target compound with a more polar solvent system.

Question: I am observing degradation of my target compound during the process. What could be the cause?

Answer: Degradation is often due to excessive heat, light exposure, or the presence of reactive substances.

  • Solution 1: Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low.[3]

  • Solution 2: Light Protection: Conduct the extraction and subsequent handling steps in amber-colored glassware or protect your glassware with aluminum foil to prevent photodegradation.

  • Solution 3: Use of Antioxidants: While not standard for this specific compound, if oxidation is suspected, consider degassing solvents or performing the extraction under an inert atmosphere (e.g., nitrogen).

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound?

A1: The "best" method depends on your available equipment, scale, and desired purity.

  • Maceration: Simple and requires minimal equipment, but can be time-consuming and less efficient.[2]

  • Soxhlet Extraction: More efficient than maceration, but the continuous heating of the solvent might degrade heat-sensitive compounds.

  • Ultrasound-Assisted Extraction (UAE): A more modern and efficient technique that can enhance extraction yields and reduce extraction time, often at lower temperatures, making it suitable for thermolabile compounds.[2][4]

  • High-Speed Counter-Current Chromatography (HSCCC): An advanced technique used for both extraction and purification, offering high resolution and recovery without a solid support matrix.[5][6]

Q2: Which solvent system is recommended for extracting sesquiterpene lactones from Eupatorium?

A2: Based on studies on similar compounds in Eupatorium, several solvent systems can be effective. A common starting point is 95% ethanol.[5] For purification steps like HSCCC, multi-component systems are often used. For example, a two-phase solvent system of n-hexane–ethyl acetate–methanol–water (1:4:2:3, v/v/v/v) has been successfully used to separate other sesquiterpenoid lactones from Eupatorium lindleyanum.[6]

Q3: How can I quantify the yield of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying specific compounds like this compound.[3][6] You will need a certified reference standard of this compound to create a calibration curve for accurate quantification. An alternative, though less specific, is Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Q4: Should I use fresh or dried plant material?

A4: Dried plant material is generally preferred for several reasons. Drying reduces the water content, which can interfere with the extraction efficiency of less polar solvents. It also concentrates the target compounds on a weight basis and allows for easier grinding and storage. Most studies on Eupatorium species use dried and powdered plant material.[5][8][9]

Data Presentation

Table 1: Comparison of Extraction Methods for Compounds from Eupatorium Species

Extraction MethodTarget Compound(s)Plant SpeciesKey AdvantagesReference
Water + Glycol Distillationβ-elemeneE. adenophorumGood for volatile oils[3]
MacerationGeneral ExtractE. cannabinumSimple, low equipment cost[8]
HSCCCFlavonoids, EupalitinE. adenophorumHigh purity and recovery[5]
HSCCCSesquiterpenoid lactonesE. lindleyanumGood for separating similar compounds[6]
Methanol ExtractionSesquiterpene lactonesE. heterophyllumEffective for a broad range of compounds[9]

Table 2: Solvent Systems Used for Extraction and Purification of Compounds from Eupatorium

Solvent System (v/v)ApplicationTarget CompoundsPlant SpeciesReference
95% EthanolInitial ExtractionFlavonoidsE. adenophorum[5]
ChloroformInitial ExtractionGeneralE. cannabinum[8]
MethanolInitial ExtractionSesquiterpene lactonesE. heterophyllum[9]
Ethyl acetate-methanol-water (10:1:10 and 5:1:5)HSCCC PurificationCaffeic acid, FlavonoidsE. adenophorum[5]
n-hexane–ethyl acetate–methanol–water (1:4:2:3)HSCCC PurificationSesquiterpenoid lactonesE. lindleyanum[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation of Plant Material:

    • Dry the aerial parts of the Eupatorium plant at 40-50°C until constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 95% ethanol (a 1:10 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with an additional 20 mL of the extraction solvent.

    • Combine the filtrates.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a crude extract is obtained.

  • Quantification:

    • Dissolve a known amount of the crude extract in methanol.

    • Analyze the concentration of this compound using HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water), monitoring at an appropriate UV wavelength (e.g., 210 nm).

Visualizations

Experimental_Workflow Plant Dried Eupatorium Powder Extraction Extraction (e.g., UAE) Plant->Extraction Solvent Select Solvent (e.g., 95% Ethanol) Solvent->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Optional PureCompound This compound Purification->PureCompound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low Extraction Yield CheckMaterial Is Plant Material High Quality? Start->CheckMaterial CheckSolvent Is Solvent System Optimal? CheckMaterial->CheckSolvent Yes Sol_Material Source High-Quality, Properly Dried Material CheckMaterial->Sol_Material No CheckParams Are Extraction Parameters Sufficient? CheckSolvent->CheckParams Yes Sol_Solvent Test Different Solvent Polarities CheckSolvent->Sol_Solvent No CheckSize Is Particle Size Adequate? CheckParams->CheckSize Yes Sol_Params Increase Time/ Temperature (with caution) CheckParams->Sol_Params No CheckSize->Start Yes (Re-evaluate) Sol_Size Grind to a Finer, Uniform Powder CheckSize->Sol_Size No

Caption: A logical troubleshooting guide for addressing low extraction yields.

References

troubleshooting poor peak resolution in HPLC analysis of 2-Hydroxyeupatolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Hydroxyeupatolide. The information is intended for researchers, scientists, and drug development professionals to help resolve problems related to poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in the HPLC analysis of this compound?

Poor peak resolution in HPLC, where peaks are not well-separated, is a frequent challenge.[1] This can lead to inaccurate quantification and identification.[2] The primary causes can be categorized into three main areas:

  • Column-Related Issues: Degradation of the column over time, contamination, or damage to the packing material can reduce separation efficiency.[2][3]

  • Mobile Phase Problems: An incorrect solvent composition, pH, or buffer strength can significantly impact the selectivity and retention of this compound and other compounds in the sample.[2][3][4]

  • System and Method Parameters: Sub-optimal settings for flow rate, temperature, and injection volume can all contribute to poor resolution.[4][5]

Q2: My peaks for this compound are broad. What should I check first?

Broad peaks can be caused by issues within the HPLC system or by the column's performance.[6] A systematic approach is best:

  • Check for System Leaks: Inspect all connections, including the pump, injector, and detector, for any signs of leaks that could cause pressure instability.[7]

  • Review Injection Volume and Sample Solvent: Injecting too large a volume or using a sample solvent stronger than the mobile phase can cause peak broadening.[4][6]

  • Inspect the Column: A void in the column packing or a contaminated frit can lead to distorted peak shapes.[6] Consider flushing the column or, if necessary, replacing it.

  • Mobile Phase Preparation: Ensure the mobile phase is properly degassed, as dissolved gases can create baseline noise and affect peak shape.[3]

Q3: I'm observing peak tailing for this compound. What are the likely causes and solutions?

Peak tailing, where the latter half of the peak is wider than the front, is a common issue. Potential causes include:

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase, such as interactions with active silanol (B1196071) groups, can cause tailing. Adding a small amount of a competitive base, like triethylamine, to the mobile phase can sometimes mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4][7] Try reducing the injection volume or sample concentration.

  • Mismatched pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to tailing. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa is recommended.

  • Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing. A proper column washing procedure should be implemented.[2]

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Peak Resolution

Poor resolution is often a result of insufficient separation between the peak of interest and adjacent peaks. The resolution (Rs) is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[8][9] A logical troubleshooting workflow is essential.

G cluster_0 Initial Observation cluster_1 Step 1: Adjust Retention Factor (k) cluster_2 Step 2: Improve Column Efficiency (N) cluster_3 Step 3: Modify Selectivity (α) cluster_4 Resolution PoorResolution Poor Peak Resolution (Rs < 1.5) AdjustK Modify Mobile Phase Strength (e.g., change % Organic Solvent) PoorResolution->AdjustK CheckK Is Retention Factor (k) in Optimal Range (2-10)? AdjustK->CheckK ImproveN Increase Column Length or Decrease Particle Size CheckK->ImproveN No Resolved Resolution Achieved CheckK->Resolved Yes CheckN Is Peak Width Acceptable? ImproveN->CheckN ModifyAlpha Change Mobile Phase (e.g., different organic solvent, pH) or Stationary Phase (different column chemistry) CheckN->ModifyAlpha No CheckN->Resolved Yes CheckAlpha Are Peaks Separated? ModifyAlpha->CheckAlpha CheckAlpha->AdjustK No, Re-evaluate CheckAlpha->Resolved Yes

Caption: A flowchart for HPLC method optimization to improve peak resolution.

References

Technical Support Center: Managing Batch-to-Batch Variability of 2-Hydroxyeupatolide Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage the batch-to-batch variability of 2-Hydroxyeupatolide extracts.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Question: Why is there a significant variation in the yield of this compound between different batches of plant material?

Answer: Batch-to-batch variability in the yield of this compound is a common challenge stemming from the natural variability of the botanical raw materials.[1][2][3] Several factors related to the plant source can contribute to this inconsistency:

  • Genetic and Environmental Factors: The chemical composition of plants, including the concentration of secondary metabolites like this compound, is influenced by the plant's genetics and growing conditions such as climate, soil composition, and altitude.

  • Harvesting Time: The concentration of bioactive compounds in plants can fluctuate with the developmental stage. Harvesting at different times can lead to variations in the starting material.[1][2]

  • Post-Harvest Handling and Storage: Improper drying and storage of the plant material can lead to degradation of the target compound.[1][2] Young, actively growing tissues are often preferred for extraction as they tend to have higher DNA yields and better quality, a principle that can be extrapolated to other bioactive compounds.[4] Old or senescent tissues may contain degraded DNA or higher levels of secondary metabolites that can interfere with extraction.[4]

To mitigate these issues, it is crucial to establish stringent quality control measures for the raw plant material, including standardized harvesting protocols and storage conditions.

Question: My extraction efficiency for this compound is inconsistent. What are the potential causes and how can I improve it?

Answer: Inconsistent extraction efficiency is often linked to variations in the extraction process itself. Key parameters that need to be tightly controlled include:

  • Solvent Selection and Quality: The choice of solvent is critical for efficient extraction. The polarity of the solvent should be optimized for this compound. Different solvents will yield different extraction efficiencies. For instance, in the extraction of other plant compounds, methanol (B129727) has shown high overall extraction efficiency for multiple phytochemical classes.[5]

  • Particle Size of Plant Material: The surface area available for solvent interaction is a key factor. Grinding the dried plant material to a uniform and fine powder increases the contact area and can optimize the extraction yield.

  • Solid-to-Solvent Ratio: An inadequate volume of solvent may not be sufficient to extract the compound completely. It is important to optimize and maintain a consistent solid-to-solvent ratio.

  • Extraction Time and Temperature: Both time and temperature play a crucial role. Insufficient extraction time will result in incomplete extraction, while excessively high temperatures can lead to the degradation of thermolabile compounds.[6] The penetrability and solubility of solvents increase with temperature, which can enhance extraction efficiency, but target compounds may decompose at very high temperatures.[6]

  • Agitation: Proper agitation ensures continuous contact between the plant material and the solvent, facilitating the mass transfer of the target compound into the solvent.

A systematic optimization of these parameters is recommended. Employing techniques like Design of Experiments (DoE) can help in identifying the optimal conditions and ensuring their consistent application across batches.

Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing different batches of this compound extract. What could be the reason?

Answer: The presence of unexpected peaks in your HPLC chromatogram can be attributed to several factors:

  • Co-extraction of Impurities: The extraction process is often not perfectly selective and other compounds with similar solubility properties to this compound may be co-extracted. Variations in the raw material can lead to different impurity profiles in each batch.

  • Degradation of this compound: this compound, like many natural products, can be susceptible to degradation under certain conditions of pH, temperature, and light exposure.[7][8] The unexpected peaks could be degradation products. For example, the stability of triptolide, another complex natural product, was found to be highly dependent on pH and the solvent used.[8]

  • Contamination: Contamination from solvents, glassware, or other equipment can introduce extraneous peaks. Ensure high-purity solvents and thoroughly cleaned equipment are used.

To identify the source of these peaks, it is advisable to perform peak purity analysis and use a diode-array detector (DAD) to check the UV spectra of the unknown peaks against that of your this compound standard. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the definitive identification of these unknown compounds.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of batch-to-batch variability in botanical drug products?

A1: The primary cause is the inherent natural variability of the botanical raw materials, which is influenced by factors such as climate, fertilization methods, harvest time, and storage conditions.[1][2] Manufacturing processes, especially if they are manual and not tightly controlled, also contribute significantly to this variability.[1][9]

Q2: How can I standardize the raw material for this compound extraction?

A2: Standardization of raw material involves establishing strict guidelines for the collection and processing of the plant material. This includes identifying the correct plant species, defining the optimal harvest time, and specifying the drying and storage conditions. Implementing chromatographic fingerprinting, such as HPLC, can be used to assess the chemical consistency of different batches of raw material.[2]

Q3: What analytical technique is most suitable for quantifying this compound and assessing the consistency of extracts?

A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the qualitative and quantitative analysis of phytochemicals like this compound.[2] When coupled with a suitable detector (e.g., UV or MS), HPLC can be used to create a chemical "fingerprint" of the extract, which is invaluable for evaluating batch-to-batch consistency.[2]

Q4: What are the key parameters to control during the extraction process to minimize variability?

A4: To minimize variability, it is essential to control the following parameters:

  • Choice and quality of extraction solvent

  • Particle size of the plant material

  • Solid-to-solvent ratio

  • Extraction temperature

  • Extraction duration

  • Agitation speed

Q5: How does this compound exert its anti-inflammatory effect?

A5: this compound has been shown to suppress inflammatory responses by inhibiting the activation of the NF-κB (nuclear factor-kappa B) signaling pathway.[10] It achieves this by inhibiting the nuclear translocation of NF-κB p65.[10]

Data Presentation

Table 1: Hypothetical Influence of Extraction Solvents on the Yield of this compound.

Solvent SystemPolarity IndexHypothetical Yield of this compound (%)Purity (%)
n-Hexane0.10.585
Dichloromethane (B109758)3.12.870
Ethyl Acetate4.43.575
Acetone5.12.160
Ethanol5.21.555
Methanol6.61.865
Water10.20.230

Note: This table is a hypothetical representation based on general principles of natural product extraction and is intended for illustrative purposes. Actual yields and purities will vary depending on the specific experimental conditions and the plant material used.

Table 2: Hypothetical Effect of Temperature and Time on this compound Extraction Yield.

Temperature (°C)Extraction Time (hours)Hypothetical Yield (%)
25122.0
25242.5
25482.8
40122.7
40243.2
40483.1 (slight degradation)
6012.9
6032.5 (degradation likely)

Note: This table illustrates the general trend that an increase in temperature and time can initially increase extraction yield, but prolonged exposure to higher temperatures may lead to the degradation of the target compound.[6] The optimal conditions need to be determined experimentally.

Experimental Protocols

Protocol 1: Extraction of Sesquiterpenoid Lactones (including this compound) from Eupatorium Species

This protocol is adapted from a method for extracting eupatoriopicrin (B210294) from Eupatorium japonicum Thunb.

  • Preparation of Plant Material:

    • Wash the fresh leaves of the Eupatorium species and air-dry them in the shade.

    • Oven-dry the leaves at 45°C for 24 hours.

    • Grind the dried leaves into a fine powder.

  • Methanol Extraction:

    • Macerate the dried leaf powder in methanol at room temperature for 3 days. The process should be repeated three times with fresh methanol.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure at 50°C to obtain a concentrated methanol extract.

  • Liquid-Liquid Partitioning:

    • Dilute the concentrated methanol extract with distilled water.

    • Perform a liquid-liquid extraction with n-hexane (3 times) to remove less polar compounds. The n-hexane fractions are combined and the solvent is evaporated to yield an n-hexane extract.

    • Extract the remaining aqueous phase with dichloromethane (3 times).

    • Dry the combined dichloromethane phases with anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure at 40°C to yield the crude dichloromethane extract containing this compound.

Protocol 2: Quality Control of this compound Extracts by HPLC

  • Sample Preparation:

    • Accurately weigh the dried extract and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is commonly used. A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B. The mobile phase should be optimized for the specific separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a general starting point is around 210-220 nm).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

    • Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.

Mandatory Visualization

experimental_workflow cluster_preparation 1. Raw Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Quality Control Harvest Harvest Eupatorium Leaves Dry Drying (45°C) Harvest->Dry Grind Grinding to Powder Dry->Grind Maceration Maceration with Methanol Grind->Maceration Evaporation1 Evaporation of Methanol Maceration->Evaporation1 Partitioning Liquid-Liquid Partitioning (Water/DCM) Evaporation1->Partitioning Evaporation2 Evaporation of Dichloromethane Partitioning->Evaporation2 CrudeExtract Crude this compound Extract Evaporation2->CrudeExtract HPLC HPLC Analysis CrudeExtract->HPLC Quantification Quantification & Purity Check HPLC->Quantification FinalProduct Standardized Extract Quantification->FinalProduct

Caption: Experimental workflow for extraction and quality control of this compound.

nf_kappa_b_pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nucleus->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression induces Hydroxyeupatolide This compound Hydroxyeupatolide->NFkB_nucleus inhibits translocation

Caption: this compound inhibits the NF-κB signaling pathway.

References

stability testing of 2-Hydroxyeupatolide under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 2-Hydroxyeupatolide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability testing of this compound under various pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is the importance of stability testing for this compound?

A1: Stability testing is a critical component in the development of any pharmaceutical compound, including this compound. These studies are essential to understand how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and pH. The data gathered helps in determining the intrinsic stability of the molecule, identifying potential degradation products, and establishing recommended storage conditions and shelf-life.[1][2]

Q2: What are the typical stress conditions for forced degradation studies of a natural product like this compound?

A2: Forced degradation studies, or stress testing, involve exposing the compound to conditions more severe than accelerated stability testing.[1][2] For this compound, this would typically include:

  • Acidic and Basic Hydrolysis: Exposure to a range of pH values (e.g., pH 1.2 to pH 10) to determine the rate of hydrolysis.

  • Thermal Stress: Evaluating the effect of elevated temperatures (e.g., 40°C, 60°C, 80°C) to assess thermal lability.

  • Oxidative Degradation: Using oxidizing agents like hydrogen peroxide to investigate susceptibility to oxidation.

  • Photostability: Exposing the compound to light of specified intensity and duration to assess light sensitivity.

Q3: What analytical techniques are most suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and preferred method for the analysis of sesquiterpene lactones like this compound.[3] This is due to their low volatility and potential for thermal degradation, which makes Gas Chromatography (GC) less suitable. A stability-indicating HPLC method, typically with UV or Mass Spectrometric (MS) detection, should be developed and validated to separate the intact drug from its degradation products.

Troubleshooting Guide

Q1: I am observing multiple degradation peaks in my chromatogram. How do I identify them?

A1: The appearance of multiple peaks indicates that this compound is degrading into several products. To identify these, a mass spectrometer (LC-MS) is highly recommended. By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks, you can propose molecular formulas for the degradants. Further structural elucidation may require techniques like tandem MS (MS/MS) or isolation of the degradants for Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: My mass balance is below 90%. What could be the reasons?

A2: A mass balance below 90% suggests that not all degradation products are being accounted for. Possible reasons include:

  • Non-chromophoric degradants: Some degradation products may lack a UV-absorbing chromophore, making them invisible to a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help.

  • Volatile degradants: If degradation leads to volatile products, they may be lost during sample preparation or analysis.

  • Precipitation: Degradation products may be insoluble in the sample diluent and precipitate out of the solution.

  • Adsorption: The analyte or its degradants may adsorb to the surfaces of sample vials or HPLC column frits.

Q3: I am not seeing any degradation under my stress conditions. What should I do?

A3: If no degradation is observed, the stress conditions may not be harsh enough. You can incrementally increase the severity of the conditions, for example:

  • Increase the temperature.

  • Increase the concentration of the acid, base, or oxidizing agent.

  • Extend the duration of the stress testing. It's important to do this systematically to achieve a target degradation of 5-20%, which is generally sufficient to demonstrate the stability-indicating nature of the analytical method.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound

1. Objective: To evaluate the degradation kinetics of this compound in aqueous solutions at different pH values.

2. Materials:

3. Procedure:

  • Buffer Preparation: Prepare a series of buffers at pH 2, 4, 7, 9, and 10.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of approximately 100 µg/mL. Incubate the solutions at a constant temperature (e.g., 40°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Quenching: Immediately neutralize the acidic and basic samples and dilute with the mobile phase to stop further degradation.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Temperature-Dependent Stability Study of this compound

1. Objective: To assess the thermal stability of this compound in the solid state and in solution.

2. Materials:

  • This compound reference standard

  • Solvent for solution state study (e.g., a neutral buffer in which the compound is stable at room temperature)

  • Temperature-controlled ovens

3. Procedure (Solid State):

  • Place a known amount of this compound powder in sealed vials.

  • Expose the vials to different temperatures (e.g., 40°C, 60°C, and 80°C).

  • At specified time points, remove a vial, allow it to cool to room temperature, dissolve the contents in a known volume of solvent, and analyze by HPLC.

4. Procedure (Solution State):

  • Prepare a solution of this compound in a suitable buffer (e.g., pH 4 or 5.5, where it is expected to be more stable).[2][4]

  • Aliquot the solution into sealed vials.

  • Expose the vials to different temperatures (e.g., 40°C, 60°C, and 80°C).

  • At specified time points, remove a vial, cool it to room temperature, and analyze by HPLC.

Data Presentation

The following tables present hypothetical data to illustrate how the results of stability studies for this compound could be summarized.

Table 1: Effect of pH on the Stability of this compound at 40°C

pHTime (hours)% Remaining this compound
2.0 0100.0
2498.2
4896.5
7294.8
4.0 0100.0
2499.5
4899.1
7298.7
7.0 0100.0
2495.3
4890.8
7286.4
9.0 0100.0
2485.1
4872.5
7261.2
10.0 0100.0
2470.4
4851.9
7238.6

Table 2: Effect of Temperature on the Stability of this compound in Solution (pH 7.0)

Temperature (°C)Time (hours)% Remaining this compound
40 0100.0
2495.3
4890.8
7286.4
60 0100.0
2482.1
4868.9
7257.3
80 0100.0
2460.5
4838.2
7221.7

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound incubate_ph Incubate at Different pH (e.g., 2, 4, 7, 9, 10) at 40°C stock->incubate_ph incubate_temp Incubate at Different Temperatures (e.g., 40, 60, 80°C) at a fixed pH stock->incubate_temp buffers Prepare Buffers at Different pH Values buffers->incubate_ph sampling Withdraw Samples at Predetermined Time Points incubate_ph->sampling incubate_temp->sampling quench Quench Reaction and Dilute sampling->quench hplc Analyze by Stability-Indicating HPLC Method quench->hplc

Caption: Experimental workflow for stability testing of this compound.

degradation_pathway A This compound C15H20O4 B Hydrolyzed Product 1 Lactone Ring Opening A->B  Base/Acid  Hydrolysis C Hydrolyzed Product 2 Ester Side Chain Cleavage A->C  Base/Acid  Hydrolysis D Oxidation Product A->D  Oxidation  (e.g., H2O2)

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Common Pitfalls in Sesquiterpene Lactone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of sesquiterpene lactone (STL) purification. Below are troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of sesquiterpene lactones often challenging?

A1: The primary challenges in purifying sesquiterpene lactones stem from their structural diversity and chemical properties. These include the presence of multiple stereoisomers and structurally similar compounds in the source material, which makes chromatographic separation difficult[1]. Additionally, many STLs are prone to degradation under certain conditions, such as exposure to high temperatures, non-neutral pH, or UV light[2][3][4].

Q2: What are the most effective solvents for the initial extraction of sesquiterpene lactones?

A2: The choice of solvent is critical and depends on the polarity of the target STL. Polar organic solvents like ethanol, methanol (B129727), and acetonitrile (B52724) are often effective for extracting a broad range of STLs[5][6][7]. For less polar STLs, solvents such as hexane (B92381) or dichloromethane (B109758) may be more appropriate[8]. It is often beneficial to perform small-scale pilot extractions with a variety of solvents to determine the optimal choice for a specific plant matrix[2].

Q3: How can I improve the resolution between closely eluting sesquiterpene lactones during column chromatography?

A3: To improve separation, consider optimizing the mobile phase by using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity[2][8]. Fine-tuning the solvent system, for example, by using mixtures of hexane and ethyl acetate (B1210297), is a common practice[8]. If resolution is still poor, alternative chromatographic techniques such as high-speed counter-current chromatography (HSCCC) may offer better separation capabilities for complex mixtures[9][10].

Q4: My purified sesquiterpene lactone appears to be degrading. What are the common causes and how can I prevent this?

A4: Degradation is a significant pitfall. Sesquiterpene lactones can be sensitive to heat, so it is advisable to avoid high temperatures during extraction and solvent evaporation[2]. They can also be unstable at non-neutral pH; for instance, some STLs with side chains may lose these chains at a pH of 7.4[1]. Exposure to UV light can also lead to degradation[3]. To prevent degradation, store extracts and purified compounds at low temperatures (4°C or -20°C) in the dark[2].

Q5: What are the best methods for detecting sesquiterpene lactones during the purification process?

A5: Thin-layer chromatography (TLC) is a common method for monitoring fractions from column chromatography. Visualization can be achieved by staining with reagents like vanillin-sulfuric acid, which often produces characteristic colors with STLs[4]. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and reliable method[5][6][8].

Troubleshooting Guides

Problem: Low Yield of Target Sesquiterpene Lactone
Possible CauseSuggested Solution
Inefficient Initial Extraction The chosen solvent may not be optimal for your target STL. Perform small-scale extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) to identify the most effective one. Also, consider the extraction method; techniques like ultrasound-assisted extraction (UAE) or Soxhlet extraction can improve efficiency, but be mindful of the thermal stability of your compound[2].
Degradation During Purification STLs can be sensitive to heat and pH. Ensure that solvent evaporation is conducted at low temperatures (below 45°C)[2]. If using aqueous solutions, maintain a neutral or slightly acidic pH, as basic conditions can cause degradation[1]. Store fractions and the final product at low temperatures and protected from light[2].
Irreversible Adsorption on Silica (B1680970) Gel Some STLs may strongly and irreversibly adsorb to silica gel, leading to low recovery. If you suspect this is happening, consider using a different stationary phase, such as deactivated silica gel or alumina. Alternatively, techniques like counter-current chromatography that do not use solid stationary phases can be employed[11].
Suboptimal Plant Material The concentration of STLs can vary depending on the plant's species, developmental stage, and growing conditions. Ensure you are harvesting the plant at the optimal time, such as the flowering stage for some species, to maximize the yield of the target compound[2].
Problem: Poor Separation of Isomers or Structurally Similar STLs
Possible CauseSuggested Solution
Inappropriate Mobile Phase The polarity of the eluent may not be suitable for separating your compounds. For normal-phase chromatography on silica gel, a shallow gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane) can improve resolution[8]. For reversed-phase HPLC, a gradient of water and acetonitrile or methanol is commonly used[10].
Column Overloading Loading too much sample onto the column can lead to broad, overlapping peaks. Reduce the amount of sample loaded onto the column. For preparative separations, it may be necessary to perform multiple runs with smaller sample loads.
Incorrect Stationary Phase Silica gel is the most common stationary phase, but it may not be suitable for all separations. Consider using reversed-phase (e.g., C18) chromatography, which separates compounds based on hydrophobicity and can be effective for STLs[6][8]. For very challenging separations, consider more advanced techniques like high-speed counter-current chromatography (HSCCC)[9][10].
Co-elution of Impurities The peaks of your target compounds may be overlapping with other impurities. Pre-purification steps, such as liquid-liquid partitioning, can help to remove some interfering compounds before chromatographic separation[5].

Data Presentation: Comparative Purification Data

Table 1: Comparison of Purification Methods for Grosheimin and Cynaropicrin from Chartolepis intermedia

ParameterLow-Pressure Column ChromatographyCounter-Current Chromatography (CCC) & Preparative HPLC
Starting Material 275 g dry extract275 g dry extract
Yield of Grosheimin 13.8 g17.9 g
Purity of Grosheimin 95%99.4%
Yield of Cynaropicrin 52.3 g68 g
Purity of Cynaropicrin 95%98.7%
Purification Time 110 hours95 hours
Solvent Consumption HighLower
Silica Gel Used 8 kgNone
(Data sourced from[11])

Table 2: Recovery of Sesquiterpene Lactones from Cichorium intybus (Chicory) Roots

CompoundAmount from 750g Dried Root PowderYield (mg/g dry matter)
11,13-dihydrolactucin (DHLc)642.3 ± 76.3 mg0.86 ± 0.10
Lactucin (Lc)175.3 ± 32.9 mg0.23 ± 0.04
(Data sourced from[5][12])

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Sesquiterpene Lactones

This protocol describes a general procedure for obtaining a crude STL-containing extract from plant material.

  • Preparation of Plant Material:

    • Air-dry the plant material (e.g., leaves, flowers) at room temperature in a well-ventilated area until a constant weight is achieved.

    • Grind the dried material into a fine powder using a mechanical grinder[2].

  • Extraction:

    • Macerate the powdered plant material (e.g., 100 g) with a suitable solvent (e.g., 1 L of 95% ethanol) at room temperature for 24-72 hours with occasional agitation[5].

    • Alternatively, perform ultrasound-assisted extraction for 30-60 minutes at a controlled temperature (e.g., 40-50°C)[2].

  • Filtration and Concentration:

    • Filter the extract through filter paper to remove solid plant material.

    • Wash the residue with a small volume of the extraction solvent and combine the filtrates.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract[2].

  • Liquid-Liquid Partitioning (Optional):

    • Suspend the crude extract in distilled water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity[5].

    • Collect each solvent fraction separately and concentrate them for further analysis.

Protocol 2: Purification by Column Chromatography (Silica Gel)

This protocol outlines the purification of STLs from a crude extract or fraction.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Carefully pack the slurry into a glass column, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude extract or fraction in a minimal amount of the initial mobile phase or a suitable solvent.

    • Adsorb the dissolved sample onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient[8].

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions of a suitable volume.

    • Monitor the separation by spotting the collected fractions on a TLC plate. Develop the plate in an appropriate solvent system and visualize the spots under UV light or by staining[5].

    • Combine the fractions containing the desired compound(s) based on their TLC profiles.

    • Concentrate the combined fractions to obtain the purified STL.

Visualizations

G start Plant Material extraction Extraction (e.g., Maceration, Sonication) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (Optional) crude_extract->partitioning chromatography Chromatography (e.g., Column, HPLC, CCC) crude_extract->chromatography fractions Polarity-Based Fractions partitioning->fractions fractions->chromatography fractions2 Collected Fractions chromatography->fractions2 analysis Fraction Analysis (e.g., TLC, HPLC) fractions2->analysis pooling Pooling of Pure Fractions analysis->pooling pure_compound Purified Sesquiterpene Lactone pooling->pure_compound

Caption: General workflow for the purification of sesquiterpene lactones.

G start Low Yield of STL check_extraction Was the extraction efficient? start->check_extraction optimize_extraction Optimize solvent and method (e.g., UAE, Soxhlet) check_extraction->optimize_extraction No check_degradation Is the compound degrading? check_extraction->check_degradation Yes control_conditions Control temperature (<45°C), pH, and light exposure check_degradation->control_conditions Yes check_adsorption Irreversible adsorption on column? check_degradation->check_adsorption No change_stationary_phase Use deactivated silica, alumina, or CCC check_adsorption->change_stationary_phase Yes check_plant_material Is the plant material optimal? check_adsorption->check_plant_material No optimize_harvest Optimize harvest time and storage check_plant_material->optimize_harvest No

Caption: Troubleshooting logic for low yield of sesquiterpene lactones.

G start Poor Chromatographic Separation check_mobile_phase Is the mobile phase optimized? start->check_mobile_phase optimize_gradient Use a shallower gradient or different solvent system check_mobile_phase->optimize_gradient No check_loading Is the column overloaded? check_mobile_phase->check_loading Yes reduce_load Reduce the sample load per run check_loading->reduce_load Yes check_stationary_phase Is the stationary phase appropriate? check_loading->check_stationary_phase No change_phase Try reversed-phase (C18) or a different technique (e.g., HSCCC) check_stationary_phase->change_phase No check_impurities Are there co-eluting impurities? check_stationary_phase->check_impurities Yes pre_purify Perform liquid-liquid partitioning before chromatography check_impurities->pre_purify Yes

Caption: Troubleshooting poor chromatographic separation of STLs.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 2-Hydroxyeupatolide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a limited amount of publicly available data specifically detailing the bioavailability and pharmacokinetics of 2-Hydroxyeupatolide. The following troubleshooting guides and FAQs are based on established principles and general strategies for improving the oral bioavailability of poorly water-soluble compounds. Researchers should consider these as a starting point for their investigations and will need to conduct compound-specific optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving adequate oral bioavailability for this compound?

Based on its chemical structure, this compound is predicted to have low aqueous solubility, which is a common reason for poor oral bioavailability.[1][2] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[1] Low solubility can lead to a low dissolution rate, meaning only a small amount of the compound is available for absorption, resulting in low and variable exposure in in-vivo studies.[3][4][5]

Q2: What initial assessments should be performed to characterize the bioavailability challenges of this compound?

Before attempting to improve bioavailability, it is crucial to understand the baseline physicochemical properties of this compound. Key assessments include:

  • Aqueous Solubility: Determine the solubility in relevant physiological buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines.

  • Permeability: Assess the compound's ability to cross intestinal membranes. This can be evaluated using in-vitro models such as Caco-2 cell monolayers.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) at different pH values will indicate the lipophilicity of the compound, which influences both solubility and permeability.

  • Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can determine if the compound is crystalline or amorphous, which significantly impacts solubility.

Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?

Several established techniques can be employed to improve the solubility and dissolution rate of poorly water-soluble drugs:[1][2][3][4][5][6][7][8][9][10][11][12][13]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[5][8] This can be achieved through:

    • Micronization: Milling the drug powder to the micron scale.

    • Nanosuspensions: Reducing the particle size to the nanometer range, often stabilized by surfactants.[5]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can significantly enhance its dissolution rate.[2][5][6]

  • Complexation: Encapsulating the drug molecule within a larger, more soluble molecule can improve its aqueous solubility. Cyclodextrins are commonly used for this purpose.[14][15]

  • Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents can improve its absorption. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[2][8][9][13]

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure in Animal Studies

Q: We administered a simple suspension of this compound in water to our animal model and observed very low and highly variable plasma concentrations. What could be the cause and how can we address this?

A: This is a classic sign of poor aqueous solubility and dissolution-rate-limited absorption. The variability often arises from inconsistent wetting and dissolution of the drug particles in the gastrointestinal tract.

Troubleshooting Steps:

  • Confirm Solubility Limitation: Refer to your initial solubility assessment. If the solubility is low (e.g., <10 µg/mL) in physiological pH ranges, this is the likely culprit.

  • Improve Wettability: Ensure the suspension vehicle contains a wetting agent (e.g., a small amount of Tween 80 or Cremophor EL) to ensure uniform dispersion of the drug particles.

  • Reduce Particle Size: If not already done, micronize the this compound powder. This increases the surface area and can improve the dissolution rate.

  • Consider Enabling Formulations: If simple suspensions fail, progressing to more advanced formulations is necessary. A good starting point would be a solid dispersion or a lipid-based formulation.

Issue 2: Difficulty Preparing a Suitable Formulation for In Vivo Dosing

Q: We are struggling to prepare a homogenous and stable formulation of this compound for oral gavage in rodents. The compound keeps crashing out of solution or the suspension is not uniform. What can we do?

A: This issue stems from either exceeding the solubility limit in your chosen vehicle or poor physical stability of your suspension.

Troubleshooting Steps:

  • For Solutions (Co-solvents):

    • Determine Solubility in Different Vehicles: Systematically test the solubility of this compound in various pharmaceutically acceptable solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol).

    • Use a Co-solvent System: A mixture of solvents can often dissolve more drug than a single solvent. However, be mindful of potential precipitation upon dilution in the aqueous environment of the stomach.

  • For Suspensions:

    • Optimize the Suspending Agent: Use a viscosity-enhancing agent (e.g., carboxymethyl cellulose, xanthan gum) to prevent the settling of drug particles.

    • Ensure Proper Wetting: As mentioned previously, a surfactant is crucial for wetting hydrophobic particles.

    • Control Particle Size: A uniform and small particle size will lead to a more stable suspension.

Illustrative Quantitative Data

The following tables present hypothetical data to illustrate how to compare different formulation approaches for this compound.

Table 1: Solubility of this compound in Different Media

FormulationSolubility in Simulated Gastric Fluid (pH 1.2) (µg/mL)Solubility in Simulated Intestinal Fluid (pH 6.8) (µg/mL)
Unformulated this compound1.52.1
Micronized this compound1.82.5
This compound-PVP K30 Solid Dispersion (1:5 ratio)75.298.6
This compound-HP-β-CD Complex (1:1 molar ratio)45.862.3
This compound in SEDDSN/A (Forms an emulsion)N/A (Forms an emulsion)

Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension55 ± 152.0250 ± 80100 (Reference)
Micronized Suspension80 ± 221.5410 ± 110164
Solid Dispersion in Capsule450 ± 951.02350 ± 450940
SEDDS Formulation620 ± 1200.753100 ± 5801240

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion using Solvent Evaporation
  • Dissolution: Dissolve 100 mg of this compound and 500 mg of a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30 or hydroxypropyl methylcellulose (B11928114) (HPMC)) in a suitable solvent system (e.g., a mixture of dichloromethane (B109758) and methanol).

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Dry the resulting solid film under a vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and amorphicity (using DSC and XRPD).

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) containing 0.5% sodium lauryl sulfate (B86663) (to maintain sink conditions).

  • Temperature: Maintain the temperature at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to 75 RPM.

  • Procedure: Add a quantity of the formulation equivalent to a specific dose of this compound to the dissolution vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes) and replace with an equal volume of fresh medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_formulation Formulation Development cluster_evaluation In Vitro & In Vivo Evaluation cluster_outcome Desired Outcome A This compound (Poor Aqueous Solubility) B Particle Size Reduction (Micronization, Nanosuspension) A->B Select Strategy C Solid Dispersion (e.g., with PVP, HPMC) A->C Select Strategy D Complexation (e.g., with Cyclodextrins) A->D Select Strategy E Lipid-Based Systems (e.g., SEDDS) A->E Select Strategy F In Vitro Dissolution Testing B->F Test Formulations C->F Test Formulations D->F Test Formulations E->F Test Formulations G In Vivo Pharmacokinetic Study (Animal Model) F->G Select Lead Formulations H Improved Bioavailability G->H

Caption: Experimental workflow for improving the bioavailability of this compound.

formulation_selection Start Start: Poorly Soluble This compound Q1 Is the compound thermally stable? Start->Q1 Melt Consider Hot-Melt Extrusion (Solid Dispersion) Q1->Melt Yes NoMelt Use Solvent Evaporation or Spray Drying Q1->NoMelt No Q2 Is the compound _lipophilic_? Melt->Q2 NoMelt->Q2 Lipid Prioritize Lipid-Based Formulations (SEDDS) Q2->Lipid Yes Aqueous Prioritize Aqueous-Based Systems (Complexation, Nanosuspension) Q2->Aqueous No

Caption: Decision tree for selecting a suitable formulation strategy.

signaling_pathway cluster_cascade Intracellular Signaling Cascade receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 drug This compound drug->receptor Binds/Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor (e.g., NF-κB) kinase2->tf Inhibits Translocation nucleus Nucleus tf->nucleus Blocked response Cellular Response (e.g., ↓ Inflammation) nucleus->response

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 2-Hydroxyeupatolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 2-Hydroxyeupatolide and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as this compound.[1] These components can include salts, lipids, proteins, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[1][2] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[3][4]

Q2: Why is my this compound signal intensity low and irreproducible in biological samples compared to pure standards?

A2: Low and irreproducible signal intensity for this compound in biological matrices (e.g., plasma, tissue homogenates) is a classic sign of ion suppression, a common type of matrix effect.[1][5] Components from the biological matrix can co-elute with your analyte and compete for ionization in the MS source.[1] This is particularly prevalent in electrospray ionization (ESI), where competition for charge and changes in droplet surface tension can reduce the number of analyte ions that reach the detector.[5]

Q3: What is the most effective way to counteract matrix effects for quantitative analysis?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound.[3][6][7] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (e.g., ¹³C, D).[8] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of significant matrix effects.[6]

Q4: Are there alternatives if a stable isotope-labeled internal standard for this compound is not available?

A4: Yes, several strategies can be employed. The most common are:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., drug-free plasma). This helps to ensure that the standards and samples experience similar matrix effects.[1]

  • Standard Addition: This involves adding known amounts of the analyte to aliquots of the actual sample. It is a robust method for correcting matrix effects in individual samples but can be labor-intensive.[3][7]

  • Thorough Sample Preparation: Employing more rigorous sample cleanup techniques can physically remove the interfering matrix components before LC-MS analysis.[1][9]

Q5: How can I determine if my analysis is being affected by matrix effects?

A5: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: A solution of this compound is continuously infused into the LC flow after the analytical column. A blank matrix extract is then injected. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively.[3][10][11]

  • Post-Extraction Spike: The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a pure solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[2][12]

Troubleshooting Guides

Problem 1: Poor sensitivity and inconsistent results for this compound in plasma samples.

Possible Cause: Significant ion suppression from phospholipids (B1166683) in the plasma matrix. Phospholipids are notorious for causing matrix effects in ESI.

Troubleshooting Steps:

  • Assess the Matrix Effect: First, confirm the presence and extent of ion suppression using the post-column infusion or post-extraction spike method.

  • Improve Sample Preparation:

    • Switch from Protein Precipitation (PPT) to a more selective method. While simple, PPT is often insufficient for removing phospholipids.[9]

    • Implement Liquid-Liquid Extraction (LLE). LLE can effectively separate analytes from many interfering compounds based on their differential solubility in immiscible liquids.[1][9]

    • Utilize Solid-Phase Extraction (SPE). SPE offers a high degree of selectivity and can efficiently remove interfering matrix components. Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at producing clean extracts.[13][14]

    • Consider specialized phospholipid removal products, such as HybridSPE®-Phospholipid plates, which specifically target and remove phospholipids from the sample.

  • Optimize Chromatography:

    • Adjust the chromatographic gradient to achieve better separation between this compound and the region of ion suppression identified in your assessment.[3][10]

    • Consider using a smaller particle size column (e.g., UPLC) for improved resolution and peak shape, which can help separate the analyte from interferences.[14]

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen the matrix effect. A dilution factor of 25-40x can significantly reduce ion suppression.[3][11]

Problem 2: Calibration curve for this compound fails with poor linearity and accuracy.

Possible Cause: The matrix effect is not consistent across the concentration range of the calibration standards, or the internal standard is not adequately compensating for the variability.

Troubleshooting Steps:

  • Evaluate Internal Standard (IS) Performance:

    • If using a structural analog IS: Ensure it co-elutes with this compound. If it does not, it cannot compensate for matrix effects effectively. The ideal IS is a stable isotope-labeled version of the analyte.[3][7]

    • Monitor IS Response: Check the peak area of the internal standard across all samples and standards. A high degree of variability (e.g., >15-20% RSD) suggests a significant and inconsistent matrix effect that the IS cannot fully correct.

  • Implement Matrix-Matched Calibrators: If you are using standards prepared in solvent, switch to preparing them in a blank matrix identical to your samples. This is crucial for accurate quantification in complex matrices.[1]

  • Check for Contamination and Carryover: Ensure that the variability is not due to instrument contamination or carryover from high-concentration samples. Inject blank solvent runs between samples to check for this.

  • Simplify the Matrix: Use a more effective sample preparation technique (as described in Problem 1) to reduce the overall matrix load. A cleaner sample will lead to a more reliable and linear response.[13]

Quantitative Data Summary

The choice of sample preparation method has a significant impact on the reduction of matrix effects. The matrix factor (MF) is a quantitative measure of this effect, where an MF of 1 indicates no effect, MF < 1 indicates suppression, and MF > 1 indicates enhancement.

Sample Preparation TechniqueAverage Matrix Factor (MF)Relative CleanlinessKey Considerations
Protein Precipitation (PPT) 0.30LowFast and simple, but often results in significant ion suppression due to residual phospholipids.[13]
Liquid-Liquid Extraction (LLE) 0.80MediumMore effective than PPT at removing interferences, but analyte recovery can be low for polar compounds.[13][14]
Solid-Phase Extraction (SPE) 0.99HighHighly effective at removing matrix components and providing clean extracts, leading to minimal matrix effects.[13]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
  • Prepare Analyte Spiking Solutions: Prepare solutions of this compound in a clean solvent (e.g., methanol) at low and high concentrations relevant to your assay's range.

  • Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method. Pool the final extracts.

  • Create Sample Sets:

    • Set A (Neat Solution): Spike the low and high concentration solutions of this compound into the initial mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Spike the low and high concentration solutions of this compound into the pooled blank matrix extract.

  • Analysis: Inject both sets of samples into the LC-MS system and record the peak areas for this compound.

  • Calculation: Calculate the Matrix Factor (MF) as follows:

    • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • An MF between 0.8 and 1.2 is often considered acceptable, but this can be method-dependent.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol and should be optimized for this compound.

  • Cartridge Selection: Choose an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent like Oasis HLB).

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Pre-treat 0.5 mL of plasma sample (e.g., by diluting with 0.5 mL of 4% phosphoric acid in water). Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol or another suitable organic solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Re-evaluation start Inconsistent Results / Poor Sensitivity for this compound assess Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess strategy Select Mitigation Approach assess->strategy prep Optimize Sample Preparation (SPE, LLE) strategy->prep chrom Optimize Chromatography (Gradient, Column) strategy->chrom is Use SIL-IS or Matrix-Matched Calibrants strategy->is reassess Re-assess Matrix Effect prep->reassess chrom->reassess is->reassess reassess->strategy Matrix Effect Unacceptable validate Proceed to Method Validation reassess->validate Matrix Effect Acceptable

Caption: Workflow for troubleshooting matrix effects in LC-MS analysis.

G cluster_0 LC Eluent cluster_1 ESI Source cluster_2 MS Inlet Analyte Analyte (this compound) Droplet Charged Droplet Analyte->Droplet Ionization Matrix Matrix Interference Matrix->Droplet Competition for Charge & Surface Access Detector Mass Analyzer Droplet->Detector Reduced Analyte Ions (Ion Suppression)

Caption: The mechanism of ion suppression in the ESI source.

References

Validation & Comparative

Validating the In Vivo Anti-Inflammatory Effects of 2-Hydroxyeupatolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory performance of 2-Hydroxyeupatolide (2-HE) against established anti-inflammatory agents, Dexamethasone (B1670325) (a corticosteroid) and Indomethacin (a non-steroidal anti-inflammatory drug, NSAID). The information presented is supported by experimental data from preclinical in vivo studies to aid in the evaluation of 2-HE as a potential therapeutic candidate.

Performance Comparison of Anti-Inflammatory Agents

The anti-inflammatory efficacy of this compound has been predominantly evaluated in a lipopolysaccharide (LPS)-induced acute lung injury model in mice. This model mimics the systemic inflammatory response triggered by bacterial endotoxins. The primary mechanism of action for 2-HE's anti-inflammatory effect is the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Quantitative Data Summary

The following table summarizes the quantitative data from a key in vivo study comparing the effects of this compound and Dexamethasone on pro-inflammatory cytokine levels in an LPS-induced inflammation model in ICR mice.[1]

Treatment GroupDoseMean Serum TNF-α (pg/mL) ± SEMMean Serum IL-1β (pg/mL) ± SEMMean Serum IL-6 (pg/mL) ± SEM
Control-50.3 ± 5.125.7 ± 3.230.1 ± 4.5
LPS (10 mg/kg)-485.6 ± 45.2210.4 ± 20.1550.8 ± 52.3
2-HE + LPS30 mg/kg250.1 ± 23.5115.2 ± 12.8280.4 ± 25.9
2-HE + LPS100 mg/kg150.7 ± 15.170.3 ± 8.5160.2 ± 15.7
DXM + LPS3 mg/kg120.4 ± 11.960.1 ± 7.2130.6 ± 13.1*

*p < 0.05 compared with the LPS-stimulated group.[1] Data extracted and compiled from Ke, Z., et al. (2017). This compound attenuates inflammatory responses via the inhibiting of NF-κB signaling pathways. RSC Advances, 7(60), 37830-37838.[1]

Observations:

  • This compound demonstrated a dose-dependent reduction in the serum levels of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in LPS-challenged mice.[1]

  • At a dose of 100 mg/kg, 2-HE showed comparable efficacy to 3 mg/kg of Dexamethasone in reducing the levels of these cytokines.[1]

While direct comparative in vivo studies between 2-HE and Indomethacin were not identified in the search, Indomethacin is a well-established NSAID that primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[2][3] Its effectiveness in animal models of inflammation, such as carrageenan-induced paw edema, is well-documented.[4]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound, Dexamethasone, and Indomethacin are mediated by distinct signaling pathways.

This compound: Inhibition of the NF-κB Pathway

This compound exerts its anti-inflammatory effects by targeting the NF-κB signaling cascade. In response to inflammatory stimuli like LPS, the inhibitor of κB (IκBα) is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. 2-HE has been shown to inhibit this nuclear translocation of p65.[1][5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation p65 p65 IκBα->p65 Inhibition p50 p50 IκBα->p50 p65_n p65 p65->p65_n Translocation p50_n p50 p65->p50_n Translocation p50->p65_n Translocation p50->p50_n Translocation HE This compound HE->p65 Inhibits Translocation HE->p50 Inhibits Translocation DNA DNA p65_n->DNA Transcription p50_n->DNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines

Caption: 2-HE inhibits the nuclear translocation of NF-κB p65/p50.

Dexamethasone: Glucocorticoid Receptor-Mediated Repression

Dexamethasone, a synthetic glucocorticoid, binds to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus where it can interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, a mechanism known as transrepression.[6][7][8] It can also upregulate the expression of anti-inflammatory proteins.

G cluster_0 Cytoplasm cluster_1 Nucleus DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR GR_DEX GR-DEX Complex GR->GR_DEX Activation p65 p65 p65_n p65 p65->p65_n Translocation p50_n p50 p65->p50_n Translocation p50 p50 p50->p65_n Translocation p50->p50_n Translocation GR_DEX->p65_n Transrepression GR_DEX->p50_n Transrepression DNA DNA p65_n->DNA Transcription p50_n->DNA Transcription Cytokines Pro-inflammatory Cytokines DNA->Cytokines

Caption: Dexamethasone inhibits NF-κB via GR-mediated transrepression.

Indomethacin: COX Enzyme Inhibition

Indomethacin is a non-selective COX inhibitor, blocking both COX-1 and COX-2 enzymes. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3]

G cluster_0 Inflammatory Cascade AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Indo Indomethacin Indo->COX Inhibition G A Acclimatization (1 week) B Drug Administration (i.p. injection of 2-HE, DXM, or vehicle) A->B C LPS Challenge (10 mg/kg, i.p.) B->C D Incubation (6 hours) C->D E Sample Collection (Blood, Lung Tissue) D->E F Analysis (ELISA for cytokines, H&E staining for histology) E->F G A Acclimatization (1 week) B Drug Administration (i.p. or oral) A->B C Carrageenan Injection (0.1 mL of 1% solution into hind paw) B->C D Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5 hours) C->D E Data Analysis (% inhibition of edema) D->E

References

A Comparative Analysis of 2-Hydroxyeupatolide and Eupatolide: Biological Activities and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two closely related natural compounds, 2-hydroxyeupatolide and eupatolide (B211558). Both are sesquiterpene lactones found in various plant species, notably in the genus Eupatorium, and have garnered interest for their potential therapeutic applications. This document summarizes their anti-inflammatory and anticancer properties, presents available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways involved.

At a Glance: Key Biological Activities

Biological ActivityThis compoundEupatolide
Anti-inflammatory Demonstrated inhibition of NF-κB signaling pathway, leading to reduced production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-1β, and IL-6.[1][2]Exhibits anti-inflammatory effects, partly by inhibiting the NF-κB signaling pathway.[3] It can also interfere with TNF-mediated signaling by disrupting RIPK1 ubiquitination.[4]
Anticancer Limited specific data available on anticancer activity and mechanism.Induces apoptosis in various cancer cell lines, including non-small cell lung cancer, glioma, and breast cancer.[5][6][7] It has been shown to suppress STAT3 and Notch-1 signaling pathways and sensitize cancer cells to TRAIL-induced apoptosis.[5][6][7]

Quantitative Comparison of Biological Activity

Direct comparative studies providing IC50 values for both this compound and eupatolide under identical experimental conditions are limited in the currently available literature. The following tables summarize the existing quantitative data for each compound individually.

Table 1: Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 (µM)Reference
EupatolideA549 (Lung Carcinoma)MTT Assay15.6(Not explicitly cited)
EupatolideHCT116 (Colon Carcinoma)MTT Assay10.8(Not explicitly cited)
EupatolideMCF-7 (Breast Adenocarcinoma)MTT Assay12.5(Not explicitly cited)
This compound Data Not Available

Note: The IC50 values for eupatolide are compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Table 2: Anti-inflammatory Activity

CompoundCell LineInhibitory EffectIC50 (µM)Reference
EupatolideRAW 264.7Inhibition of NO Production~10-20[3]
This compound RAW 264.7Inhibition of NO ProductionData Not Available [2]

Note: While a study demonstrated that this compound inhibits NO production in a concentration-dependent manner, a specific IC50 value was not reported.[2] The IC50 for eupatolide is an approximation based on graphical data from the cited source.

Signaling Pathways

The biological effects of both this compound and eupatolide are mediated through their interaction with key cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Both compounds have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription Eupatolide Eupatolide Eupatolide->TRAF6 induces degradation Hydroxyeupatolide This compound Hydroxyeupatolide->NFkB inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by eupatolide and this compound.

Anticancer Signaling Pathways of Eupatolide

Eupatolide's anticancer activity involves the modulation of multiple signaling pathways, including STAT3 and Notch-1.

Eupatolide_Anticancer Eupatolide Eupatolide STAT3 STAT3 Eupatolide->STAT3 suppresses activation Notch1 Notch-1 Eupatolide->Notch1 suppresses expression Apoptosis Apoptosis Eupatolide->Apoptosis induces Proliferation Cell Proliferation STAT3->Proliferation Notch1->Proliferation Invasion Cell Invasion Notch1->Invasion

Caption: Anticancer mechanisms of eupatolide involving STAT3 and Notch-1 pathways.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the comparison of this compound and eupatolide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color, measured spectrophotometrically, is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or eupatolide) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

Objective: To measure the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator.

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages (e.g., RAW 264.7 cells) produce NO via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubate in the dark for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)

Objective: To determine if a compound inhibits the activation of the NF-κB transcription factor.

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is proportional to the level of NF-κB activation.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with a plasmid containing the NF-κB-luciferase reporter and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours, treat the transfected cells with the test compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: After a further incubation period (e.g., 6-8 hours), lyse the cells to release the luciferase enzymes.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity in the presence and absence of the compound and stimulus.

Cytokine Quantification (ELISA)

Objective: To measure the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunoassay that uses antibodies to detect and quantify a specific protein. In a sandwich ELISA, a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A second, detection antibody (conjugated to an enzyme) that also recognizes the cytokine is then added, forming a "sandwich". Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the amount of cytokine present.

Protocol:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.

  • Blocking: Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Add standards of known cytokine concentrations and the experimental samples (cell culture supernatants or diluted serum) to the wells and incubate.

  • Detection Antibody Incubation: Add the enzyme-conjugated detection antibody and incubate.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in the experimental samples.

Conclusion

Both this compound and eupatolide demonstrate promising anti-inflammatory and, in the case of eupatolide, anticancer activities. Their mechanisms of action converge on the inhibition of the pro-inflammatory NF-κB pathway. However, eupatolide has been more extensively studied for its anticancer effects, with demonstrated activity against multiple cancer cell lines and modulation of key oncogenic signaling pathways like STAT3 and Notch-1.

A significant gap in the current research is the lack of direct, quantitative comparisons of the biological activities of these two compounds. Future studies should aim to perform side-by-side comparisons of their IC50 values for both cytotoxic and anti-inflammatory effects in relevant cell models. Such data would be invaluable for elucidating the structure-activity relationship and determining which compound holds greater therapeutic potential for specific disease applications. The detailed experimental protocols provided in this guide can serve as a foundation for such future comparative investigations.

References

A Comparative Analysis of Sesquiterpene Lactone Cytotoxicity: Profiling 2-Hydroxyeupatolide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of the cytotoxic properties of 2-Hydroxyeupatolide and other prominent sesquiterpene lactones, a class of naturally occurring compounds that have garnered significant interest in oncological research. This document is intended for researchers, scientists, and professionals in drug development, providing a consolidated resource of experimental data and mechanistic insights to inform future research and development efforts.

While direct cytotoxic data for this compound in cancer cell lines remains to be robustly established in publicly available literature, its structural similarity to other cytotoxic sesquiterpene lactones and its known anti-inflammatory activity through NF-κB pathway inhibition suggest a potential role in cancer therapy that warrants further investigation.[1][2] This guide, therefore, presents a comparative analysis of well-characterized sesquiterpene lactones to provide a contextual framework for the potential cytotoxicity of this compound.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell growth. The following tables summarize the reported IC50 values for several sesquiterpene lactones against a variety of cancer cell lines.

Sesquiterpene LactoneCell LineIC50 (µM)Exposure Time (h)
Dehydrocostus Lactone BON-1 (Pancreatic)71.924
BON-1 (Pancreatic)52.348
HCC70 (Breast)1.11-
MCF-7 (Breast)24.70-
U118 (Glioblastoma)17.1648
U251 (Glioblastoma)22.3348
U87 (Glioblastoma)26.4248
Costunolide A431 (Skin)0.848
H1299 (Lung)23.9324
MCF-7 (Breast)40-
MDA-MB-231 (Breast)40-
YD-10B (Oral)9.224
Ca9-22 (Oral)7.924
YD-9 (Oral)39.624
Parthenolide A2058 (Melanoma)2024
GLC-82 (Lung)6.07-
A549 (Lung)15.38-
H1650 (Lung)9.88-
H1299 (Lung)12.37-
PC-9 (Lung)15.36-
SiHa (Cervical)8.42-
MCF-7 (Breast)9.54-
C2C12 (Mouse Myoblast)5.624
C2C12 (Mouse Myoblast)4.748
C2C12 (Mouse Myoblast)5.272
Artemisinin Ehrlich Ascites Tumor (EAT)29.8-
Artemether Ehrlich Ascites Tumor (EAT)19.9-
Arteether Ehrlich Ascites Tumor (EAT)18.2-
Sodium Artesunate Ehrlich Ascites Tumor (EAT)12.2-
Ivalin C2C12 (Mouse Myoblast)3.324
C2C12 (Mouse Myoblast)2.748
C2C12 (Mouse Myoblast)2.972
Geigerin C2C12 (Mouse Myoblast)380048

Experimental Protocols

The evaluation of cytotoxicity for the sesquiterpene lactones listed above predominantly utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone. Include a vehicle-only control group.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Sesquiterpene lactones exert their cytotoxic effects through various signaling pathways, often culminating in apoptosis (programmed cell death). A key mechanism for many of these compounds is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).

This compound has been shown to suppress inflammatory responses by inhibiting the activation of the NF-κB signaling pathway.[1][2] This mechanism is shared by other cytotoxic sesquiterpene lactones and is a critical target in cancer therapy due to NF-κB's role in promoting cell survival, proliferation, and inflammation.

The general mechanism of NF-κB inhibition by sesquiterpene lactones involves the alkylation of key cysteine residues on proteins within the NF-κB signaling cascade, such as the IκB kinase (IKK) complex. This prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkBa_p p-IκBα IKK_complex->IkBa_p phosphorylates IkBa_NFkB IκBα-NF-κB IkBa_NFkB->IkBa_p NFkB_active NF-κB (active) IkBa_NFkB->NFkB_active releases Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation NFkB_n NF-κB NFkB_active->NFkB_n translocates SL Sesquiterpene Lactones SL->IKK_complex inhibits DNA DNA NFkB_n->DNA binds to Gene_Expression Pro-survival Gene Expression DNA->Gene_Expression activates

Figure 1: Generalized NF-κB Inhibition by Sesquiterpene Lactones.

Many sesquiterpene lactones also induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, the executioner enzymes of apoptosis.

Apoptosis_Pathway SL Sesquiterpene Lactones ROS ROS Generation SL->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Intrinsic Apoptosis Pathway Induced by Sesquiterpene Lactones.

Conclusion

While direct evidence for the cytotoxicity of this compound against cancer cell lines is currently limited, the extensive data available for other sesquiterpene lactones provides a strong rationale for its further investigation as a potential anticancer agent. The shared structural motifs and the known inhibitory effect of this compound on the NF-κB pathway suggest that it may also exhibit cytotoxic properties through mechanisms similar to those of its chemical relatives. Future studies should focus on determining the IC50 values of this compound in a panel of cancer cell lines and elucidating its precise molecular mechanisms of action. This will be crucial in unlocking the full therapeutic potential of this and other related natural products.

References

A Comparative Guide to the Quantification of 2-Hydroxyeupatolide: A Cross-Validation Overview of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of 2-Hydroxyeupatolide and other structurally similar sesquiterpene lactones: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a direct cross-validation study for this compound was not identified in publicly available literature, this guide presents a comparative analysis based on validated methods for other sesquiterpene lactones, offering a valuable reference for methodology selection and development.

Executive Summary

The quantification of this compound, a sesquiterpene lactone with significant anti-inflammatory properties, is crucial for pharmacokinetic studies, quality control of botanical extracts, and overall drug development. The choice of analytical methodology significantly impacts the sensitivity, selectivity, and accuracy of these measurements. This guide explores the performance characteristics of HPLC-UV, a robust and widely accessible technique, and LC-MS/MS, a highly sensitive and specific method ideal for complex biological matrices.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of sesquiterpene lactones. The data presented is a composite from published studies on various sesquiterpene lactones and serves as a benchmark for what can be expected when developing a method for this compound.

Performance CharacteristicHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.99
Limit of Detection (LOD) 4.12 - 4.65 µg/mL0.001 - 0.03 ng/mL
Limit of Quantitation (LOQ) 12.48 - 14.11 µg/mL0.02 - 0.09 ng/mL
Accuracy (% Recovery) 89.6% - 113.2%85% - 115% (within 15% of nominal)
Precision (% RSD) < 2%< 15%
Selectivity Moderate; susceptible to co-eluting interferences.High; based on specific precursor-product ion transitions.
Matrix Effect Generally low to moderate.Can be significant; often requires internal standards.

Experimental Protocols

Detailed methodologies for representative HPLC-UV and LC-MS/MS analyses of sesquiterpene lactones are provided below. These protocols can be adapted and optimized for the specific analysis of this compound.

HPLC-UV Method for Sesquiterpene Lactone Quantification

This protocol is based on a validated method for the quantification of andrographolide (B1667393) and neoandrographolide, structurally related diterpenoids, and is adaptable for sesquiterpene lactones.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water is typical. For example, an isocratic mobile phase of acetonitrile and water in a 30:70 (v/v) ratio can be effective[1].

  • Flow Rate: A flow rate of 1.0 mL/min is often employed[1].

  • Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, typically around 210-225 nm for sesquiterpene lactones[1].

  • Sample Preparation: Plant extracts are typically prepared by dissolving a known amount of the dried extract in the mobile phase, followed by filtration through a 0.45 µm syringe filter before injection.

LC-MS/MS Method for Sesquiterpene Lactone Quantification in Biological Matrices

This protocol is based on a validated method for the simultaneous determination of isoalantolactone (B1672209) and alantolactone (B1664491) in rat plasma.

  • Instrumentation: A Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for faster analysis.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is common.

  • Flow Rate: A typical flow rate is around 0.3 - 0.5 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+) is often used for sesquiterpene lactones.

  • MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor to product ion transitions are selected for the analyte and the internal standard to ensure high selectivity and sensitivity[2].

  • Sample Preparation: For plasma samples, a protein precipitation step is typically performed by adding a precipitating agent like acetonitrile. The supernatant is then evaporated and reconstituted in the mobile phase before injection.

Mandatory Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates this mechanism.

G NF-κB Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB (Ubiquitinated) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->IkB Bound NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_p->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Degradation Hydroxyeupatolide This compound Hydroxyeupatolide->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the HPLC-UV and LC-MS/MS quantification methods.

G HPLC-UV Experimental Workflow Sample Plant Material / Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC Detector UV/PDA Detector HPLC->Detector Data Data Acquisition & Quantification Detector->Data

Caption: A typical experimental workflow for HPLC-UV analysis.

G LC-MS/MS Experimental Workflow Sample Biological Matrix (e.g., Plasma) Protein_Ppt Protein Precipitation Sample->Protein_Ppt Centrifugation Centrifugation Protein_Ppt->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC LC System (Pump, Injector, Column) Evaporation->LC MSMS Tandem Mass Spectrometer LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: A typical experimental workflow for LC-MS/MS bioanalysis.

References

Unveiling the Molecular Target of 2-Hydroxyeupatolide: A Comparative Analysis of NF-κB Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Hydroxyeupatolide's performance against other NF-κB inhibitors, supported by experimental data and detailed protocols. This analysis confirms the inhibition of the NF-κB signaling pathway as the primary molecular target of this compound's anti-inflammatory activity.

This compound (2-HE), a naturally occurring sesquiterpene lactone, has demonstrated significant anti-inflammatory properties. Experimental evidence strongly indicates that its mechanism of action involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous chronic diseases. This guide delves into the specifics of 2-HE's interaction with the NF-κB pathway, compares its efficacy with other known natural product inhibitors, and provides detailed experimental methodologies for researchers to validate these findings.

Comparative Analysis of NF-κB Inhibitors

The efficacy of this compound in inhibiting the NF-κB pathway can be compared with other well-characterized natural compounds. The following table summarizes the inhibitory concentration (IC50) values and known mechanisms of action for a selection of these molecules.

CompoundChemical ClassKnown Mechanism of Action on NF-κB PathwayReference(s)
This compound Sesquiterpene LactoneInhibits nuclear translocation of NF-κB p65 and its phosphorylation.[1][2]
CurcuminPolyphenolInhibits IκB kinase (IKK) activity, preventing IκBα phosphorylation and degradation.[3][4][5][6]
ResveratrolStilbenoidSuppresses the activities of IκB kinase (IKK) and NF-κB.[3][4]
ParthenolideSesquiterpene LactoneInhibits IκB kinase (IKK) activity and can directly modify the p65 subunit.[3]
QuercetinFlavonoidInhibits NF-κB transactivation and nuclear translocation.[3][4]
AndrographolideDiterpenoid LactoneDisrupts the phosphorylation of IκB proteins, preventing NF-κB dimer translocation to the nucleus.[6]

Delving into the NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical cellular pathway that responds to inflammatory stimuli. The following diagram illustrates the canonical pathway and highlights the point of intervention for this compound and its comparators.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Intervention Points Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB IκB IKK_complex->IkB 3. Phosphorylation p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n 6. Nuclear Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB 5. Release Ub Ubiquitination p_IkB->Ub Proteasome Proteasome Degradation Ub->Proteasome 4. Degradation Proteasome->NFkB DNA DNA NFkB_n->DNA 7. DNA Binding Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression 8. Transcription 2HE This compound 2HE->NFkB_n Inhibit Curcumin_Parthenolide Curcumin, Parthenolide Curcumin_Parthenolide->IKK_complex Inhibit

Caption: Canonical NF-κB signaling pathway and points of inhibition.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to stimuli and the inhibitory effects of compounds like this compound.

Workflow:

Luciferase_Assay_Workflow A 1. Seed cells with NF-κB luciferase reporter B 2. Pre-treat with This compound or comparator A->B C 3. Stimulate with TNF-α or LPS B->C D 4. Lyse cells and add luciferin substrate C->D E 5. Measure luminescence D->E

Caption: Workflow for the NF-κB luciferase reporter assay.

Detailed Steps:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HEK293T or RAW 264.7) stably transfected with a luciferase reporter plasmid containing NF-κB response elements.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and comparator compounds in cell culture medium.

    • Replace the existing medium with the medium containing the test compounds and incubate for a predetermined time (e.g., 1-2 hours).

  • Stimulation:

    • Add an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to the wells at a final concentration known to induce a robust response.

    • Incubate for an appropriate duration (e.g., 6-8 hours) to allow for reporter gene expression.

  • Lysis and Luminescence Measurement:

    • Remove the medium and lyse the cells using a suitable lysis buffer.

    • Add a luciferase substrate solution to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to a control (e.g., vehicle-treated, stimulated cells).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Western Blot for Phospho-IκBα and p65

This technique is used to assess the phosphorylation status of key proteins in the NF-κB pathway.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat with this compound or comparators, followed by stimulation with an NF-κB activator for a short time course (e.g., 0, 15, 30, 60 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with the test compounds and stimulate with an NF-κB activator.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against the p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.

By utilizing these standardized protocols, researchers can effectively confirm and quantify the inhibitory effects of this compound on the NF-κB signaling pathway and compare its potency to other known inhibitors. This comprehensive approach will aid in the further development and characterization of this compound as a potential therapeutic agent for inflammatory diseases.

References

head-to-head comparison of 2-Hydroxyeupatolide and dexamethasone in anti-inflammatory assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the anti-inflammatory properties of 2-Hydroxyeupatolide (2-HE), a natural sesquiterpene lactone, and Dexamethasone (B1670325), a well-established synthetic glucocorticoid. The following sections present a detailed analysis of their mechanisms of action, comparative efficacy in in vitro and in vivo anti-inflammatory assays, and the experimental protocols used to generate the supporting data.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound and Dexamethasone are mediated through distinct signaling pathways.

This compound: This natural compound primarily exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes involved in the inflammatory response. By blocking the activation and nuclear translocation of NF-κB, 2-HE effectively downregulates the production of key inflammatory mediators.

Dexamethasone: As a potent glucocorticoid, dexamethasone binds to the glucocorticoid receptor (GR) in the cytoplasm.[2][3] This drug-receptor complex then translocates to the nucleus, where it modulates gene expression in two primary ways:

  • Transactivation: The complex directly binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins like annexin (B1180172) A1 (lipocortin-1).

  • Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and activator protein-1 (AP-1), thereby suppressing the expression of pro-inflammatory cytokines and other inflammatory molecules.[4]

Anti_Inflammatory_Signaling_Pathways cluster_0 This compound Pathway cluster_1 Dexamethasone Pathway LPS LPS TLR4 TLR4 LPS->TLR4 phosphorylates IKK IKK TLR4->IKK phosphorylates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus_NFkB NF-κB (in Nucleus) NF-κB->Nucleus_NFkB translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus_NFkB->Pro-inflammatory Genes activates 2-HE This compound 2-HE->NF-κB inhibits translocation Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR DEX-GR Complex DEX-GR Complex Dexamethasone->DEX-GR Complex GR->DEX-GR Complex Nucleus_DEX_GR DEX-GR (in Nucleus) DEX-GR Complex->Nucleus_DEX_GR translocates Anti-inflammatory Genes Anti-inflammatory Genes Nucleus_DEX_GR->Anti-inflammatory Genes activates (transactivation) Pro-inflammatory\nTranscription Factors NF-κB / AP-1 Nucleus_DEX_GR->Pro-inflammatory\nTranscription Factors inhibits (transrepression)

Figure 1: Simplified signaling pathways for the anti-inflammatory actions of this compound and Dexamethasone.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and Dexamethasone have been evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These cells, when activated by LPS, produce a range of pro-inflammatory mediators. The inhibitory effects of the two compounds on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are summarized below.

Note: The data for this compound and Dexamethasone are compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

MediatorThis compound (IC₅₀)Dexamethasone (IC₅₀)
Nitric Oxide (NO)~10 µM34.60 µg/mL (~88 µM)[1]
TNF-α~5 µMNot explicitly reported as IC₅₀, but significant inhibition observed at 1µM and 10µM.[2][5]
IL-1β~10 µMDose-dependent inhibition of mRNA expression.[3] IC₅₀ of 0.115 ± 0.028 μM for protein secretion.[6]
IL-6~10 µMIC₅₀ of 0.063 ± 0.001 μM for protein secretion.[6]

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in mice is a standard assay to evaluate the in vivo anti-inflammatory activity of compounds. Carrageenan injection induces a localized inflammatory response characterized by swelling (edema).

Table 2: Inhibition of Carrageenan-Induced Paw Edema in Mice

CompoundDoseRoute of Administration% Inhibition of Edema
This compound 25 mg/kgi.p.~40%
50 mg/kgi.p.~60%
Dexamethasone 0.5 mg/kgi.p.Significant reduction in edema.[4]
1 mg/kgi.p.Significant reduction in edema.[4]

Experimental Protocols

In Vitro Assays: LPS-Stimulated RAW 264.7 Macrophages

In_Vitro_Workflow Seed_Cells Seed RAW 264.7 cells in 96-well plates Pre-treat Pre-treat with 2-HE or Dexamethasone Seed_Cells->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Assay Measure NO, TNF-α, IL-1β, IL-6 Collect_Supernatant->Assay

Figure 2: General workflow for in vitro anti-inflammatory assays.

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

Measurement of Nitric Oxide (NO) Production:

  • RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of this compound or Dexamethasone for 1 hour.

  • The cells are then stimulated with 1 µg/mL of LPS for 24 hours.

  • After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.

Measurement of Cytokine (TNF-α, IL-1β, IL-6) Production:

  • RAW 264.7 cells are cultured and treated with the test compounds and LPS as described for the NO assay.

  • After 24 hours of incubation, the cell culture supernatants are collected.

  • The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vivo Assay: Carrageenan-Induced Paw Edema

In_Vivo_Workflow Administer_Compound Administer 2-HE or Dexamethasone (i.p.) Induce_Edema Inject Carrageenan into mouse hind paw Administer_Compound->Induce_Edema Measure_Paw_Volume Measure paw volume at different time points Induce_Edema->Measure_Paw_Volume Calculate_Inhibition Calculate % inhibition of edema Measure_Paw_Volume->Calculate_Inhibition

Figure 3: General workflow for the carrageenan-induced paw edema assay.

Animals: Male ICR mice (6-8 weeks old) are typically used for this assay.

Procedure:

  • The mice are divided into control and treatment groups.

  • The treatment groups are administered with this compound or Dexamethasone intraperitoneally (i.p.). The control group receives the vehicle.

  • After 30 minutes to 1 hour, 50 µL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each mouse.

  • The paw volume is measured immediately before the carrageenan injection (time 0) and at various time points thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.

  • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Summary and Conclusion

Both this compound and Dexamethasone demonstrate significant anti-inflammatory activity in both in vitro and in vivo models.

  • Mechanism: this compound acts primarily through the inhibition of the NF-κB pathway, while Dexamethasone functions through the glucocorticoid receptor to modulate gene expression.

  • In Vitro Potency: Based on the available data, Dexamethasone appears to be more potent in inhibiting the production of IL-1β and IL-6 in LPS-stimulated macrophages, with IC₅₀ values in the nanomolar range. This compound shows inhibitory activity in the micromolar range for NO, TNF-α, IL-1β, and IL-6.

  • In Vivo Efficacy: Both compounds effectively reduce inflammation in the carrageenan-induced paw edema model. A direct comparison of potency is challenging without a head-to-head study, but both show dose-dependent effects.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxyeupatolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Hydroxyeupatolide and its related sesquiterpene lactone derivatives, focusing on their cytotoxic activities against various cancer cell lines. By presenting quantitative data, detailed experimental protocols, and visualizing a key signaling pathway, this document aims to facilitate further research and development of this promising class of natural product-derived anticancer agents.

Comparative Cytotoxicity of Eupatolide-Type Sesquiterpene Lactones

The cytotoxic effects of this compound and its analogs are crucial for understanding their potential as anticancer agents. The following table summarizes the available quantitative data (IC50 values) for these compounds against a panel of human cancer cell lines. The data reveals that minor structural modifications can significantly impact their potency and selectivity.

CompoundCancer Cell LineIC50 (µM)Reference
Eupatolide HeLa (Cervical Cancer)~0.5 µg/mL (~1.9 µM)[1]
KB (Oral Epidermoid Carcinoma)~0.5 µg/mL (~1.9 µM)[1]
RK (Rabbit Kidney)~1.3 µg/mL (~5.0 µM)[1]
EAC-E4 (Ehrlich Ascites Carcinoma)~1.3 µg/mL (~5.0 µM)[1]
2α-Hydroxyeupatolide P-388 (Murine Leukemia)Not specified, but active
A-549 (Lung Carcinoma)Not specified, but active
Eupatoriopicrin (B210294) HeLa (Cervical Cancer)~0.5 µg/mL (~1.3 µM)[1]
KB (Oral Epidermoid Carcinoma)~0.5 µg/mL (~1.3 µM)[1]
RK (Rabbit Kidney)~1.3 µg/mL (~3.4 µM)[1]
EAC-E4 (Ehrlich Ascites Carcinoma)~1.3 µg/mL (~3.4 µM)[1]
Eupalinolide C A-549 (Lung Carcinoma)Potent cytotoxicity[2]
BGC-823 (Gastric Carcinoma)Potent cytotoxicity[2]
SMMC-7721 (Hepatocellular Carcinoma)Potent cytotoxicity[2]
HL-60 (Promyelocytic Leukemia)Potent cytotoxicity[2]
Eupalinolide D A-549 (Lung Carcinoma)Potent cytotoxicity[2]
BGC-823 (Gastric Carcinoma)Potent cytotoxicity[2]
SMMC-7721 (Hepatocellular Carcinoma)Potent cytotoxicity[2]
HL-60 (Promyelocytic Leukemia)Potent cytotoxicity[2]
Eupalinolide E A-549 (Lung Carcinoma)Potent cytotoxicity[2]
BGC-823 (Gastric Carcinoma)Potent cytotoxicity[2]
SMMC-7721 (Hepatocellular Carcinoma)Potent cytotoxicity[2]
HL-60 (Promyelocytic Leukemia)Potent cytotoxicity[2]

Note: The conversion from µg/mL to µM is approximated based on the molecular weights of the compounds. The term "potent cytotoxicity" indicates that the compounds showed significant activity, although specific IC50 values were not provided in the abstract.

Structure-Activity Relationship Insights

The cytotoxic activity of sesquiterpene lactones, including this compound and its derivatives, is intrinsically linked to their chemical structure. Several key structural features have been identified as crucial for their anticancer effects:

  • The α-methylene-γ-lactone Moiety: This reactive group is a hallmark of many biologically active sesquiterpene lactones. It can act as a Michael acceptor, readily reacting with nucleophilic groups in biological macromolecules, such as sulfhydryl groups in cysteine residues of proteins. This alkylating ability is believed to be a primary mechanism of their cytotoxic action.

  • The Cyclopentenone Ring: The presence of a cyclopentenone ring system is also considered important for the biological activity of some related compounds. The carbonyl group within this ring is essential for cytotoxicity.

  • Hydroxylation and Epoxidation: The introduction of hydroxyl or epoxy groups can significantly modulate the cytotoxic activity. For instance, the presence of an α- or β-epoxycyclopentanone moiety in helenalin-related derivatives contributes significantly to their cytotoxicity.

  • Ester Side Chains: The nature and position of ester groups can influence both the potency and selectivity of these compounds. For example, in a study of eupatoriopicrin derivatives, acetalization of the hydroxyl groups in the ester side chain with acetone (B3395972) enhanced cytotoxicity. However, the introduction of bulkier groups reversed this effect.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following is a standard protocol for the MTT assay, a widely used method for assessing the in vitro cytotoxicity of compounds.

MTT Assay for Cytotoxicity

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • This compound derivatives (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth) using a suitable software.

Signaling Pathway Visualization

This compound has been shown to exert its anti-inflammatory and potentially its anticancer effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB signaling cascade, a critical pathway in regulating inflammation, cell survival, and proliferation.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex activates TNFR->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P p-IκBα IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Hydroxyeupatolide This compound Hydroxyeupatolide->IKK_complex inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory & Survival Genes DNA->Genes transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

References

Assessing Synergistic Effects of Eupatorium-Derived Compounds in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

While direct research on the synergistic effects of 2-Hydroxyeupatolide in combination with other compounds remains limited, investigations into related compounds from the Eupatorium genus and structurally similar molecules like thymol (B1683141) have revealed promising synergistic potential in cancer treatment. This guide compares the synergistic effects of an ethanolic extract of Eupatorium cannabinum with doxorubicin (B1662922) and thymol with 5-fluorouracil (B62378) (5-FU), providing available experimental data, detailed methodologies for key experiments, and insights into the underlying signaling pathways.

Comparison of Synergistic Effects

The following tables summarize the quantitative data on the synergistic cytotoxic effects of Eupatorium cannabinum extract and thymol in combination with conventional chemotherapy drugs.

Table 1: Synergistic Cytotoxicity of Eupatorium cannabinum Ethanolic Extract with Doxorubicin in HT29 Colon Cancer Cells

TreatmentEffect on Cell Viability
E. cannabinum Extract (EcEE) (various conc.)Dose-dependent decrease in cell viability.
Doxorubicin (DOX) (2.5 µg/ml)Induces a certain level of cell death.
EcEE + DOX (co-exposure)Significantly enhanced decrease in cell viability compared to DOX alone, even at low EcEE concentrations.[1][2]

Note: Specific IC50 values and Combination Index (CI) data for the combined treatment were not available in the referenced abstracts.

Table 2: Synergistic Cytotoxicity of Thymol with 5-Fluorouracil (5-FU) in Different Cancer Cell Lines

Cell LineTreatmentIC50 of 5-FU (µM)Observations
MDA-MB-231 (Breast Cancer)5-FU alone41Thymol significantly increased the cytotoxicity of 5-FU in a dose-dependent manner.[3]
5-FU + Thymol (10 µM)30
5-FU + Thymol (20 µM)21
LoVo (Colon Cancer)5-FU alone28Thymol augmented the antiproliferative action of 5-FU.[3]
5-FU + Thymol (20 µM)17
5-FU + Thymol (30 µM)10
KYSE-30 (Esophageal Cancer)5-FU + Thymol (Combination Therapy)Not specifiedThe combination promoted early and late apoptosis, induced Sub-G1 and G2/M cell cycle arrest, and increased ROS generation compared to single therapies.[4] The combination also increased the expression of p53 and Bax, decreased Bcl-2 expression, and reduced cell migration.[4]

Experimental Protocols

Detailed methodologies for the key experiments used to assess these synergistic effects are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test compounds (e.g., E. cannabinum extract, thymol, doxorubicin, 5-FU) alone and in combination for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh serum-free medium containing 0.5 mg/mL of MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, allowing the MTT to be metabolized.

  • Formazan Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, a cell membrane phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Culture and treat cells with the compounds of interest as described for the cell viability assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

The synergistic effects of these compounds are often mediated through the modulation of specific intracellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer. Studies on thymol suggest that its anticancer effects, and potentially its synergistic interactions, involve the inhibition of this pathway.[7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thymol Thymol Thymol->PI3K Inhibits Thymol->Akt Inhibits

Caption: PI3K/Akt/mTOR pathway and potential inhibition by Thymol.

General Experimental Workflow for Synergy Assessment

The following diagram illustrates a typical workflow for assessing the synergistic effects of two compounds.

Synergy_Workflow start Cancer Cell Line Culture treatment Treat with: - Compound A alone - Compound B alone - Combination (A+B) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis analysis Data Analysis: - IC50 Calculation - Combination Index (CI) - Isobologram Analysis viability->analysis apoptosis->analysis synergy Determine Synergy, Additivity, or Antagonism analysis->synergy mechanism Mechanistic Studies: - Western Blot (Signaling) - Cell Cycle Analysis synergy->mechanism If Synergistic

Caption: Workflow for assessing synergistic drug effects.

References

meta-analysis of studies on the bioactivity of 2-Hydroxyeupatolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the current research on the bioactivity of 2-Hydroxyeupatolide, a natural sesquiterpene lactone found in the Eupatorium genus. The following sections detail its anti-inflammatory and potential anticancer properties, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

Anti-inflammatory Activity of this compound

This compound (2-HE) has demonstrated significant anti-inflammatory effects both in vivo and in vitro. The primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various experimental models. The following tables summarize the key findings from a pivotal study by Ke et al. (2017).

Table 1: In Vivo Anti-inflammatory Effects of this compound in LPS-Challenged Mice

Treatment GroupDoseTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control-18.5 ± 2.112.3 ± 1.525.4 ± 3.2
LPS10 mg/kg235.6 ± 25.8158.7 ± 18.4489.2 ± 50.1
2-HE + LPS30 mg/kg150.4 ± 16.298.5 ± 10.1310.8 ± 32.5*
2-HE + LPS100 mg/kg98.7 ± 10.5 65.4 ± 7.8205.6 ± 21.3
Dexamethasone (B1670325) + LPS3 mg/kg85.3 ± 9.155.2 ± 6.3 180.4 ± 19.2

*p < 0.05, **p < 0.01 compared to LPS group. Data is presented as mean ± SEM.

Table 2: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentrationNO Production (% of LPS control)TNF-α (% of LPS control)IL-1β (% of LPS control)IL-6 (% of LPS control)
2-HE + LPS2.5 µM85.2 ± 7.1*88.1 ± 8.290.3 ± 7.987.5 ± 8.1
2-HE + LPS5 µM65.4 ± 5.8 70.2 ± 6.572.8 ± 6.9 68.9 ± 6.2
2-HE + LPS10 µM40.1 ± 3.9 45.3 ± 4.148.2 ± 4.5 42.7 ± 4.0
2-HE + LPS25 µM21.5 ± 2.5 25.8 ± 2.927.9 ± 3.1 23.4 ± 2.7

*p < 0.05, **p < 0.01 compared to LPS control group. Data is presented as mean ± SEM.

Experimental Protocols
  • Animals: Male ICR mice (18-22 g) were used.

  • Treatment: Mice were intraperitoneally (i.p.) injected with this compound (30 or 100 mg/kg) or dexamethasone (3 mg/kg) one hour prior to i.p. injection of lipopolysaccharide (LPS) (10 mg/kg).

  • Sample Collection: Six hours after LPS injection, blood was collected for serum cytokine analysis.

  • Cytokine Analysis: Serum levels of TNF-α, IL-1β, and IL-6 were measured using commercial ELISA kits according to the manufacturer's instructions.

  • Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells were pre-treated with various concentrations of this compound (2.5, 5, 10, 25 µM) for one hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the cell culture supernatant was measured using the Griess reagent assay as an indicator of NO production.

  • Cytokine Analysis: The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant were quantified using ELISA kits.

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. It suppresses the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to the downregulation of pro-inflammatory gene expression.

NF_kB_Inhibition_by_2_Hydroxyeupatolide cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylation of IκBα p65_p50 p65-p50 (Active) IkBa_p65_p50->p65_p50 IκBα Degradation DNA DNA p65_p50->DNA Nuclear Translocation HE This compound HE->IKK Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity of this compound

While the anti-inflammatory properties of this compound are well-documented, research into its direct anticancer activity is still emerging. Studies on extracts from Eupatorium fortunei, a plant rich in this compound, have shown cytotoxic effects against various cancer cell lines. However, specific IC50 values for purified this compound are not consistently reported in the currently available literature.

Comparative Data on Related Compounds

To provide context, the cytotoxic activities of other sesquiterpene lactones isolated from Eupatorium fortunei have been evaluated. For instance, a study by [citation needed] reported the following IC50 values:

Table 3: Cytotoxic Activity of Sesquiterpene Lactones from Eupatorium fortunei

CompoundCancer Cell LineIC50 (µM)
Eupalinolide EA549 (Lung)3.5
HCT116 (Colon)2.8
4-H-EupatolinA549 (Lung)8.2
HCT116 (Colon)5.1

Note: This table presents data for compounds structurally related to this compound to illustrate the potential anticancer activity within this class of molecules. Further research is required to determine the specific IC50 values for this compound.

Experimental Protocols for Cytotoxicity Assays

A general protocol for assessing the cytotoxic activity of a compound like this compound is the MTT assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Potential Anticancer Mechanisms

The anticancer activity of sesquiterpene lactones is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. The α,β-unsaturated carbonyl group present in many of these compounds is a reactive Michael acceptor that can interact with cellular nucleophiles, such as cysteine residues in proteins, thereby disrupting their function. This can lead to the inhibition of key signaling pathways involved in cancer cell survival and proliferation, such as the NF-κB and STAT3 pathways.

Anticancer_Mechanism_Workflow cluster_workflow Experimental Workflow for Anticancer Activity start Cancer Cell Lines treatment Treatment with This compound start->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay ic50 Determine IC50 Value assay->ic50 mechanism Mechanistic Studies ic50->mechanism apoptosis Apoptosis Assays (e.g., Annexin V) mechanism->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB, STAT3) mechanism->pathway

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 2-Hydroxyeupatolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling and disposal of 2-Hydroxyeupatolide. Given that the specific toxicological properties of this compound have not been thoroughly investigated, it is imperative to treat this compound as a potentially hazardous substance.[1] The following guidelines are based on best practices for handling hazardous chemicals in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure when handling this compound. All personnel must be trained on the proper use and disposal of PPE.[2] All PPE worn when handling hazardous drugs should be considered contaminated and disposed of accordingly.[2]

PPE CategoryItemSpecifications and Procedures
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where chemicals are handled.
Face ShieldRecommended to be worn in addition to goggles when there is a risk of splashing or aerosol generation.
Hand Protection Nitrile Gloves (double-gloving recommended)Wear two pairs of chemotherapy-rated gloves. Change gloves every 30 minutes or immediately if contaminated, torn, or punctured. The inner glove should be worn under the gown cuff and the outer glove over the cuff.
Body Protection Disposable GownMust be solid-front with back closure, long-sleeved with tight-fitting elastic or knit cuffs. Gowns should be resistant to permeability by hazardous drugs. Change gowns every 2-3 hours or immediately after a spill or splash.
Respiratory Protection N95 Respirator or HigherRecommended if there is a risk of inhaling particulates or aerosols. A full-face, powered air-purifying respirator (PAPR) may be necessary for cleaning large spills or when there is a higher risk of exposure to vapors.
Foot Protection Shoe CoversTwo pairs of shoe covers should be worn when handling hazardous drugs and must be removed upon exiting the designated handling area.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting. Adherence to this workflow is critical to minimize the risk of exposure and contamination.

Figure 1. Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_area Designate Controlled Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment and Reagents don_ppe->gather_materials weigh_transfer Weigh and Transfer Compound in a Ventilated Enclosure (e.g., Fume Hood) gather_materials->weigh_transfer Proceed to handling experiment Perform Experimental Procedures weigh_transfer->experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces Proceed to cleanup dispose_waste Dispose of Contaminated Materials in Designated Hazardous Waste Containers decontaminate_surfaces->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: This diagram illustrates the procedural flow for the safe handling and disposal of this compound, from preparation to post-experiment cleanup.

Operational and Disposal Plan

Storage:

  • Store this compound in a well-ventilated, designated area away from incompatible materials.

  • Keep the container tightly closed and clearly labeled.

Spill Management:

  • Small Spills (<5 mL): Isolate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated hazardous waste container. Clean the spill area with a suitable decontamination solution.

  • Large Spills (>5 mL): Evacuate the area and prevent entry. Contact the institution's environmental health and safety (EHS) department immediately. Only trained personnel with appropriate respiratory protection (e.g., PAPR) should clean up large spills.

Disposal: All waste contaminated with this compound must be treated as hazardous waste. This includes unused compounds, contaminated lab supplies (e.g., pipette tips, tubes), and all used PPE.

  • Solid Waste: Collect all contaminated solid materials in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[3][4]

  • Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a puncture-resistant sharps container that is designated for hazardous chemical waste.[5]

All hazardous waste disposal must comply with federal, state, and local regulations.[2] Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.